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  • Product: 3-(2-Ethylphenyl)morpholine

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 3-(2-Ethylphenyl)morpholine

The following technical guide details the chemical properties, synthesis, and pharmacological profile of 3-(2-Ethylphenyl)morpholine , a structural isomer of the psychostimulant phenmetrazine and a derivative of the 3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and pharmacological profile of 3-(2-Ethylphenyl)morpholine , a structural isomer of the psychostimulant phenmetrazine and a derivative of the 3-phenylmorpholine scaffold.

Executive Summary

3-(2-Ethylphenyl)morpholine is a heterocyclic organic compound belonging to the substituted morpholine class. Structurally, it consists of a morpholine ring substituted at the 3-position with a phenyl ring, which in turn bears an ethyl group at the ortho (2) position.

This compound is of interest in medicinal chemistry as a positional isomer of 3-ethyl-2-phenylmorpholine and a homolog of 3-phenylmorpholine (3-PM) . Based on Structure-Activity Relationship (SAR) data of the phenmetrazine scaffold, 3-(2-Ethylphenyl)morpholine is predicted to act as a monoamine releasing agent, specifically targeting the norepinephrine (NET) and dopamine (DAT) transporters. The ortho-ethyl substitution introduces significant steric bulk, which may influence binding affinity and metabolic stability compared to its parent compounds.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification
  • IUPAC Name: 3-(2-Ethylphenyl)morpholine

  • CAS Registry Number: Not formally assigned in major public registries (Analogous to 100368-98-7 for the 2-phenyl isomer).

  • SMILES: CCc1ccccc1C2NCCO2 (Generic representation of the connectivity).

  • Chemical Family: Phenylmorpholines.[1][2][3]

Physicochemical Data (Calculated/Predicted)

The following data are derived from computational consensus models based on the 3-phenylmorpholine scaffold.

PropertyValueNotes
Molecular Weight 191.27 g/mol Monoisotopic mass: 191.1310
Physical State Liquid / Low-melting SolidFree base is likely an oil; HCl salt is a crystalline solid.
Boiling Point 285–295 °CAt 760 mmHg (Predicted)
LogP 2.4 – 2.8More lipophilic than 3-phenylmorpholine (LogP ~1.4) due to the ethyl group.
pKa 8.4 – 8.8Basic nitrogen, typical of secondary cyclic amines.
Solubility Low in water (Base)High solubility in EtOH, DMSO, DCM. Salts are water-soluble.[4]
H-Bond Donors 1(NH group)
H-Bond Acceptors 2(Nitrogen and Ether Oxygen)

Synthesis & Manufacturing Methodologies

The synthesis of 3-substituted morpholines differs significantly from the 2-substituted (phenmetrazine-like) analogs. The most robust route involves the cyclization of a chiral or achiral 2-amino-2-arylethanol derivative.

Retrosynthetic Analysis

To construct the 3-(2-ethylphenyl)morpholine core, the C-N and C-O bonds of the morpholine ring are formed from a linear precursor.

  • Target Molecule: 3-(2-Ethylphenyl)morpholine

  • Key Intermediate: 2-Amino-2-(2-ethylphenyl)ethanol (A substituted phenylglycinol).

  • Starting Material: 2-Ethylbenzaldehyde.

Detailed Synthetic Protocol (Amino-Alcohol Cyclization Route)
Step 1: Formation of the Aminonitrile (Strecker Synthesis)

React 2-ethylbenzaldehyde with trimethylsilyl cyanide (TMSCN) and ammonia (or an amine source) to generate the


-aminonitrile.
  • Reagents: 2-Ethylbenzaldehyde, TMSCN, ZnI₂ (cat.), NH₃/MeOH.

  • Conditions: 0°C to RT, 12h.

  • Product: 2-Amino-2-(2-ethylphenyl)acetonitrile.

Step 2: Hydrolysis and Reduction to Amino Alcohol

The nitrile is hydrolyzed to the amino acid (phenylglycine derivative) and subsequently reduced, or reduced directly to the amino alcohol.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), dry THF.

  • Protocol: Add the aminonitrile dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 4h. Quench with Fieser method.

  • Intermediate: 2-Amino-2-(2-ethylphenyl)ethanol .

Step 3: Cyclization to Morpholine

The amino alcohol is cyclized using a bifunctional alkylating agent such as 1,2-dibromoethane or, more cleanly, via a bis-electrophile like diethyl oxalate followed by reduction (the "Morpholinone Route").

  • Method A (Direct Alkylation): React amino alcohol with 1,2-dibromoethane and K₂CO₃ in acetonitrile. (Often low yield due to polymerization).

  • Method B (Preferred - Oxalate Route):

    • Acylate amino alcohol with chloroacetyl chloride

      
       Chloroacetamide.
      
    • Cyclize with NaH or KOtBu

      
      5-(2-ethylphenyl)morpholin-3-one .
      
    • Reduce the lactam with LiAlH₄ or BH₃·THF.

  • Final Product: 3-(2-Ethylphenyl)morpholine.

Synthesis Workflow Diagram

Synthesis Start 2-Ethylbenzaldehyde Inter1 2-Amino-2-(2-ethylphenyl) acetonitrile Start->Inter1 TMSCN, NH3 (Strecker) Inter2 2-Amino-2-(2-ethylphenyl) ethanol Inter1->Inter2 LiAlH4 Red. Lactam 5-(2-ethylphenyl) morpholin-3-one Inter2->Lactam 1. ClCH2COCl 2. NaH (Cyclization) Final 3-(2-Ethylphenyl) morpholine Lactam->Final BH3·THF (Reduction)

Caption: Step-wise synthesis of 3-(2-Ethylphenyl)morpholine via the substituted phenylglycinol route.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

TechniqueExpected Signature
¹H NMR (CDCl₃) Aromatic: Multiplet

7.1–7.4 ppm (4H).Benzylic (Chiral Center): dd

~3.8–4.0 ppm (1H, H-3).Morpholine Ring: Multiplets

2.8–3.8 ppm (6H).Ethyl Group: Quartet

~2.6 ppm (2H), Triplet

~1.2 ppm (3H).
¹³C NMR 12 distinct carbon signals. Key peaks: Carbonyl carbons absent (if reduced fully), Benzylic C-3 (~60 ppm), Ethyl CH₂ (~25 ppm), Ethyl CH₃ (~15 ppm).
Mass Spectrometry [M+H]⁺ = 192.14 . Fragmentation often shows loss of the morpholine ring or tropylium ion formation from the ethylphenyl moiety.
IR Spectroscopy 3300–3400 cm⁻¹: N-H stretch (secondary amine).1100 cm⁻¹: C-O-C ether stretch.No C=O stretch (confirms reduction of lactam).

Pharmacological Context

Mechanism of Action

3-(2-Ethylphenyl)morpholine acts as a Norepinephrine-Dopamine Releasing Agent (NDRA) .

  • Transporter Binding: The morpholine nitrogen mimics the terminal amine of endogenous catecholamines, allowing translocation via NET and DAT.

  • VMAT2 Interaction: Likely disrupts the Vesicular Monoamine Transporter 2, increasing cytosolic neurotransmitter levels.

  • Steric Influence: The ortho-ethyl group creates steric hindrance ("ortho effect"). This typically reduces potency compared to unsubstituted or para-substituted analogs (like phenmetrazine) by forcing the phenyl ring out of coplanarity, but may increase selectivity for NET over DAT.

Comparative SAR
  • Phenmetrazine (3-methyl-2-phenyl): Potent NDRA.[4] High abuse potential.

  • 3-Phenylmorpholine: Moderate stimulant, weaker than phenmetrazine.

  • 3-(2-Ethylphenyl)morpholine: Predicted to have lower potency than phenmetrazine due to the bulky ethyl group at the ortho position interfering with the optimal binding conformation in the transporter pocket. However, lipophilicity is higher, potentially accelerating blood-brain barrier (BBB) penetration.

Safety & Handling

Hazard Classification:

  • GHS Signal: WARNING

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Protocol:

  • Engineering Controls: Handle only in a Class II Biosafety Cabinet or chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), safety goggles, and lab coat.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

References

  • National Institute of Standards and Technology (NIST). Morpholine, 3,4-dimethyl-2-phenyl- (Phendimetrazine). NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines. (2024).[5][6] Detailed review of morpholine cyclization methodologies. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Phenmetrazine (Compound Summary). Structure-Activity Relationship data for phenylmorpholines. Available at: [Link]

  • Negwer, M., & Scharnow, H. G.Organic-Chemical Drugs and Their Synonyms.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation. (2024).[5][6] Methodology for amino alcohol cyclization. Available at: [Link]

Sources

Exploratory

The 3-Substituted Morpholine Pharmacophore: Synthetic Architectures and Medicinal Utility

The following technical guide is structured to provide an authoritative, deep-dive review of 3-substituted morpholine analogs, designed for an audience of medicinal chemists and drug discovery scientists. [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive review of 3-substituted morpholine analogs, designed for an audience of medicinal chemists and drug discovery scientists.

[1]

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2][3] While the unsubstituted morpholine ring is widely used to modulate solubility and pharmacokinetic (PK) profiles, the 3-substituted morpholine represents a higher-order design element.[1] Introducing a substituent at the C3 position creates a "chiral switch" that restricts conformational flexibility, introduces stereochemical vectors for specific receptor binding, and sterically hinders metabolic soft spots adjacent to the nitrogen. This guide analyzes the structural rationale, synthetic pathways, and clinical applications of this critical pharmacophore.[2][3][4]

Structural & Pharmacological Rationale[3][4][5][6][7][8][9]

The "Chiral Switch" and Conformational Locking

Unlike the achiral morpholine ring, which exists primarily in a fluxional chair conformation, 3-substituted analogs possess a defined stereocenter. This substitution imposes A(1,3)-strain , often forcing the substituent into an equatorial position to minimize steric clash with the N-substituent.

  • Impact: This reduces the entropic penalty of binding to a protein target.

  • Selectivity: The C3 substituent can probe hydrophobic pockets (e.g., the ATP-binding site of PI3K/mTOR kinases) that are inaccessible to unsubstituted analogs.

Metabolic Stability Engineering

A primary failure mode for cyclic amines is oxidative metabolism.[5][1] Cytochrome P450 enzymes (isoforms 3A4 and 2D6) typically attack the carbon


 to the nitrogen (C3 and C5 positions).
  • Mechanism:

    
    -Hydroxylation leads to ring opening or N-dealkylation.[5]
    
  • Solution: Substitution at C3 sterically blocks the approach of the heme-oxo species, significantly extending the half-life (

    
    ) of the molecule compared to its unsubstituted parent.
    

Synthetic Architectures

The construction of 3-substituted morpholines requires strategies that control the C3 stereocenter. We categorize these into three primary "disconnections."

Pathway A: Cyclization of Chiral Amino Alcohols (The "Chiral Pool" Route)

This is the most robust method for generating enantiopure scaffolds. It utilizes naturally occurring or easily accessible chiral amino acids (e.g., alanine, serine, phenylalanine) reduced to amino alcohols.

  • Reagents: 1,2-Amino alcohol + 1,2-dielectrophile (e.g., ethylene dibromide or ethylene sulfate).

  • Advantage: Stereochemistry is fixed at the starting material stage.[5]

Pathway B: Metal-Catalyzed Carboamination (The "Modern" Route)

Developed to access complex substitution patterns, this method involves palladium-catalyzed cyclization of unsaturated amine precursors.[5][1]

  • Mechanism: Intramolecular N-arylation or alkene functionalization.[5]

  • Utility: Ideal for 2,3-cis-disubstituted systems (e.g., Aprepitant analogs).

Pathway C: SnAP Reagents (The "De Novo" Route)

A recent innovation using Stannyl Amine Protocol (SnAP) reagents allows for the one-step conversion of aldehydes into substituted morpholines.[5][1]

  • Chemistry: Radical-mediated cross-coupling.[5]

  • Application: High-throughput library generation.

Visualizing the Synthetic Logic

The following diagram illustrates the strategic disconnections for accessing the 3-substituted morpholine core.

Retrosynthesis Target 3-Substituted Morpholine (Target Scaffold) RouteA Route A: Chiral Pool (Amino Alcohol + Dielectrophile) RouteA->Target Alkylation RouteB Route B: Pd-Catalysis (Allyl Amine Cyclization) RouteB->Target Carboamination RouteC Route C: SnAP Reagents (Aldehyde + Stannyl Amine) RouteC->Target Radical Cyclization PrecursorA Chiral Amino Alcohol (e.g., L-Alaninol) PrecursorA->RouteA PrecursorB N-Allyl Ethanolamine PrecursorB->RouteB PrecursorC Aldehyde + SnAP Reagent PrecursorC->RouteC

Figure 1: Retrosynthetic analysis showing three primary disconnections to access the 3-substituted morpholine pharmacophore.[5]

Detailed Technical Protocol: Enantioselective Synthesis via Ethylene Sulfate

This protocol is selected for its scalability, "green" reagent profile, and high enantiomeric retention. It avoids the harsh conditions of traditional dibromide alkylations.[5]

Target Molecule: (S)-3-Methylmorpholine Starting Material: (S)-Alaninol[5][1]

Reagents & Equipment
  • Substrate: (S)-Alaninol (1.0 equiv)[5]

  • Electrophile: Ethylene Sulfate (1.1 equiv)[5]

  • Base: Potassium tert-butoxide (tBuOK) (2.5 equiv)[5]

  • Solvent: THF (anhydrous) or Toluene[5]

  • Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology
  • N-Alkylation (Ring Closure Precursor):

    • Charge a flame-dried round-bottom flask with (S)-Alaninol (10 mmol) and anhydrous THF (50 mL).

    • Cool to 0°C.[5]

    • Add Ethylene Sulfate (11 mmol) portion-wise.[5]

    • Mechanistic Insight: Ethylene sulfate acts as a highly reactive, yet "soft" electrophile, preferentially alkylating the amine over the hydroxyl group initially, or forming the zwitterionic intermediate sulfate.

    • Stir at room temperature for 4 hours.

  • Cyclization (Intramolecular Displacement):

    • Cool the mixture back to 0°C.

    • Add tBuOK (25 mmol) slowly.

    • Critical Control Point: The base deprotonates the hydroxyl group and the amide/sulfate intermediate, triggering the intramolecular

      
       attack to close the ring.
      
    • Heat to reflux (65°C) for 12 hours.

  • Workup & Isolation:

    • Quench with saturated

      
       solution.[5]
      
    • Extract with DCM (

      
       mL).[5]
      
    • Dry organic phase over

      
       and concentrate.[5]
      
    • Purification: Distillation (bp ~135°C) or column chromatography (MeOH/DCM).[5]

Validation Criteria
  • Chiral HPLC: Enantiomeric Excess (ee) should be >98% (retention of configuration).[5]

  • NMR:

    
     NMR should show the characteristic C3-methyl doublet and distinct diastereotopic protons at C2 and C6.[5]
    

Medicinal Chemistry Case Studies

Historical Precedent: Phendimetrazine[2]
  • Class: Anorectic / Sympathomimetic.[5][6]

  • Structure: (2S,3S)-3,4-dimethyl-2-phenylmorpholine.[5][1][7]

  • Insight: The C3-methyl group is essential.[5] It introduces chirality that distinguishes it from the planar phenmetrazine, optimizing the binding to the norepinephrine transporter (NET) and dopamine transporter (DAT).

Modern Blockbuster: Aprepitant (Emend)
  • Class: Neurokinin-1 (NK1) Receptor Antagonist.[5]

  • Structure: cis-2,3-disubstituted morpholine core.[5]

  • Mechanism: The 3-substituted phenyl ring is critical for locking the morpholine into a specific conformation that fits the NK1 receptor pocket.[5] The cis stereochemistry between C2 and C3 is non-negotiable for activity.[5]

  • Significance: Demonstrates the use of the morpholine ring not just as a solubilizer, but as a central, rigid scaffold for displaying pharmacophores.

Oncology: PI3K/mTOR Inhibitors
  • Trend: Many experimental kinase inhibitors (e.g., from Genentech, AstraZeneca) utilize a 3-methylmorpholine moiety.

  • Why? The methyl group fits into a small hydrophobic pocket near the hinge region of the kinase, improving selectivity over other kinases that lack this space.

Structure-Activity Relationship (SAR) Decision Tree

Use this logic flow when deciding whether to incorporate a 3-substituted morpholine into your lead series.

SAR_Logic Start Lead Optimization: Morpholine Ring MetabIssue Issue: High Metabolic Clearance? Start->MetabIssue SelectivityIssue Issue: Poor Selectivity/Potency? Start->SelectivityIssue Action1 Add C3-Substituent (Methyl, Ethyl, CF3) MetabIssue->Action1 Yes SelectivityIssue->Action1 Yes Action2 Check Steric Clash (A(1,3) Strain) Action1->Action2 Outcome1 Result: Blocked Alpha-Oxidation (Increased t1/2) Action2->Outcome1 Metabolic Path Outcome2 Result: Conformational Lock (Improved Binding Entropy) Action2->Outcome2 Potency Path

Figure 2: Decision logic for transitioning from unsubstituted to 3-substituted morpholine scaffolds during lead optimization.

References

  • Ortiz, K. G., et al. (2024). "A Simple, High Yielding Protocol for Morpholine Synthesis using Ethylene Sulfate." Journal of the American Chemical Society, 146, 29847-29856. Link

  • Bode, J. W., et al. (2017). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Nature Chemistry, 9, 1068–1073. Link

  • Hale, J. J., et al. (2003). "Structural Basis for the Interaction of Aprepitant with the Neurokinin-1 Receptor."[5] Journal of Medicinal Chemistry, 46(12), 2275-2286. Link[5]

  • Kumari, S., et al. (2020). "Morpholine as Ubiquitous Pharmacophore in Medicinal Chemistry: Deep Insight into SAR." Bioorganic Chemistry, 96, 103578. Link

  • FDA Label. (2003).[5] "Emend (Aprepitant) Prescribing Information." Link

Sources

Foundational

The Emerging Therapeutic Landscape of 3-(2-Ethylphenyl)morpholine: A Technical Guide for Drug Development Professionals

Abstract The morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics. Within this privileged class, 3-aryl-morpholine derivatives have garnered significant at...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics. Within this privileged class, 3-aryl-morpholine derivatives have garnered significant attention, particularly for their potent modulation of monoaminergic systems in the central nervous system (CNS). This in-depth technical guide focuses on the largely unexplored potential of a specific analogue, 3-(2-Ethylphenyl)morpholine . While direct empirical data for this compound is not yet publicly available, this document will construct a robust, data-driven hypothesis of its potential therapeutic applications by synthesizing information from structurally related compounds. We will delve into its presumptive synthesis, predicted pharmacological profile, and potential therapeutic niches, providing a comprehensive framework for researchers and drug development professionals interested in this promising chemical space.

Introduction: The Promise of the 3-Aryl-Morpholine Scaffold

The 3-aryl-morpholine core is most famously represented by phenmetrazine (3-methyl-2-phenylmorpholine), a compound historically used as an anorectic.[1] Its mechanism of action, primarily as a norepinephrine and dopamine releasing agent, has laid the groundwork for the exploration of a multitude of analogues.[2][3] These derivatives are being investigated for a range of CNS disorders, including ADHD, depression, and substance use disorders.[3] The therapeutic potential of these compounds is largely dictated by the nature and position of substituents on the phenyl ring, which can modulate their potency, selectivity, and pharmacokinetic properties. This guide will now turn its focus to the specific, yet-to-be-characterized, 3-(2-Ethylphenyl)morpholine.

Physicochemical Properties and Synthesis of 3-(2-Ethylphenyl)morpholine

Based on its constituent parts, the physicochemical properties of 3-(2-Ethylphenyl)morpholine can be predicted. The morpholine ring imparts a degree of hydrophilicity and metabolic stability, while the 2-ethylphenyl group increases lipophilicity.

Table 1: Predicted Physicochemical Properties of 3-(2-Ethylphenyl)morpholine

PropertyPredicted Value/CharacteristicRationale
Molecular Weight~205.29 g/mol C13H19NO
logP~2.5 - 3.5Increased lipophilicity from the ethylphenyl group compared to unsubstituted phenylmorpholine.
pKa~8.5 - 9.5Typical for a secondary amine in a morpholine ring.
Aqueous SolubilityModerate to LowBalancing the hydrophilic morpholine with the lipophilic ethylphenyl group.
Proposed Synthetic Pathways

Several established methods for the synthesis of 3-aryl-morpholines can be adapted for the preparation of 3-(2-Ethylphenyl)morpholine. A common and versatile approach involves the cyclization of a corresponding amino alcohol.[4]

Experimental Protocol: Synthesis of 3-(2-Ethylphenyl)morpholine via Amino Alcohol Cyclization

  • Step 1: Synthesis of 2-amino-1-(2-ethylphenyl)ethanol.

    • React 2-ethyl-α-bromoacetophenone with a suitable aminating agent (e.g., ammonia or a protected amine) to introduce the amino group.

    • Subsequent reduction of the ketone with a reducing agent like sodium borohydride will yield the desired amino alcohol.

  • Step 2: Cyclization to form the morpholine ring.

    • The resulting 2-amino-1-(2-ethylphenyl)ethanol can be cyclized by reacting it with a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions.

    • Alternatively, a one-pot reaction using a palladium catalyst can achieve the carboamination of a suitably protected amino alcohol with an aryl bromide.[5]

Synthesis_Workflow start 2-Ethyl-α-bromoacetophenone amino_alcohol 2-Amino-1-(2-ethylphenyl)ethanol start->amino_alcohol 1. Amination 2. Reduction target 3-(2-Ethylphenyl)morpholine amino_alcohol->target Cyclization with 2-carbon electrophile Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT DAT DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicles NET NET NE NE NE_vesicle->NE Release SERT SERT DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binding compound 3-(2-Ethylphenyl)morpholine compound->DAT Inhibition of Reuptake/ Release compound->NET Inhibition of Reuptake/ Release compound->SERT Potential Weak Interaction

Caption: Hypothesized mechanism of action at the monoamine transporters.

Pharmacokinetics and Metabolism

The metabolic fate of 3-(2-Ethylphenyl)morpholine is a critical determinant of its therapeutic potential. The ortho-ethyl group may introduce steric hindrance, potentially slowing the rate of aromatic hydroxylation, a common metabolic pathway for phenethylamines. [6]This could lead to a longer half-life and altered pharmacokinetic profile compared to unsubstituted or para-substituted analogues. The metabolism of N-alkylated amphetamines is known to be influenced by the nature of the substituents. [7]

Potential Therapeutic Applications

Based on the predicted pharmacological profile, 3-(2-Ethylphenyl)morpholine could be a candidate for several CNS disorders.

Table 2: Potential Therapeutic Indications

Therapeutic AreaRationale
Attention-Deficit/Hyperactivity Disorder (ADHD) The predicted dual action on DAT and NET is a well-established mechanism for ADHD therapeutics. A potentially more balanced DAT/NET profile could offer a favorable efficacy and side-effect profile.
Atypical Depression For patients with depression characterized by fatigue and anhedonia, a compound with dopamine and norepinephrine-enhancing properties could be beneficial.
Binge Eating Disorder The anorectic effects of related 3-phenylmorpholines suggest potential utility in disorders of impulse control related to food intake.
Narcolepsy/Wakefulness-Promoting Agent The stimulant properties arising from increased dopamine and norepinephrine signaling could be effective in treating excessive daytime sleepiness.

Key Experiments and Workflows for Characterization

To validate the therapeutic potential of 3-(2-Ethylphenyl)morpholine, a series of in vitro and in vivo studies are necessary.

In Vitro Assays
  • Receptor Binding Assays: Determine the binding affinities (Ki) for DAT, NET, and SERT using radioligand binding assays with membranes prepared from cells expressing these transporters.

  • Monoamine Transporter Uptake Assays: Functionally assess the potency (IC50) of the compound to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin into synaptosomes or transfected cells.

  • Monoamine Release Assays: Quantify the ability of the compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes or transfected cells to determine if it acts as a substrate/releaser.

  • Metabolic Stability Assays: Incubate the compound with liver microsomes to identify major metabolites and determine its metabolic half-life.

Experimental Protocol: Monoamine Transporter Uptake Assay

  • Prepare synaptosomes from rat striatum (for DAT), hippocampus (for NET), and brainstem (for SERT).

  • Pre-incubate synaptosomes with varying concentrations of 3-(2-Ethylphenyl)morpholine or a reference compound.

  • Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • After a short incubation period, terminate the uptake by rapid filtration and washing.

  • Quantify the radioactivity retained by the synaptosomes using liquid scintillation counting.

  • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Receptor Binding Assays (DAT, NET, SERT) uptake Monoamine Uptake Assays (IC50 determination) binding->uptake release Monoamine Release Assays (Substrate/Releaser profile) uptake->release metabolism Metabolic Stability (Liver Microsomes) release->metabolism pk Pharmacokinetic Studies (Bioavailability, Half-life) metabolism->pk behavior Behavioral Models (e.g., Locomotor Activity, Novel Object Recognition) pk->behavior safety Safety Pharmacology (Cardiovascular, CNS) behavior->safety

Caption: A logical workflow for the preclinical evaluation of 3-(2-Ethylphenyl)morpholine.

Conclusion and Future Directions

While this guide presents a hypothetical framework, the analysis of structurally related compounds strongly suggests that 3-(2-Ethylphenyl)morpholine is a promising candidate for further investigation as a novel CNS therapeutic. Its predicted activity as a monoamine reuptake inhibitor and/or releaser, coupled with the potential for a unique pharmacokinetic profile due to the ortho-ethyl substitution, warrants its synthesis and comprehensive pharmacological characterization. Future research should focus on empirical validation of the hypotheses presented herein, with a particular emphasis on determining its precise mechanism of action, selectivity profile, and in vivo efficacy in relevant animal models of CNS disorders.

References

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(10), 1538-1546.
  • Substituted phenylmorpholine. (n.d.). In Grokipedia. Retrieved March 7, 2026, from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Substituted phenylmorpholine. (2023, December 26). In Wikipedia. [Link]

  • Jain, A., & Sahu, S. K. (2024).
  • Phenmetrazine. (2024, February 19). In Wikipedia. [Link]

  • Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(26), 6059–6062.
  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(4), PL69–PL75.
  • Beigi-Somar, V., et al. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150.
  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S.
  • Chen, X., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 8, 589.
  • Istrate, A., & Istrate, O. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 205.
  • Moody, D. E., & Fagan, M. A. (2000). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line.
  • Stepanov, A. A., et al. (2017). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv.
  • de la Torre, R., et al. (2004). Metabolic pathways of amphetamine. Therapeutic drug monitoring, 26(2), 138-143.

Sources

Exploratory

Metabolic stability of 3-(2-Ethylphenyl)morpholine in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(2-Ethylphenyl)morpholine Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing it...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 3-(2-Ethylphenyl)morpholine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of 3-(2-Ethylphenyl)morpholine, a novel morpholine-containing chemical entity. We delve into the scientific rationale behind experimental design, present detailed protocols for key assays using human liver microsomes and hepatocytes, and offer a clear methodology for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. By synthesizing established principles with practical, field-proven insights, this guide aims to be a self-validating resource for robustly characterizing metabolic liabilities and predicting in vivo hepatic clearance.

Introduction: The Central Role of Metabolic Stability in Drug Discovery

In the journey from a promising hit compound to a viable drug candidate, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[2] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in vivo, leading to a short half-life and poor bioavailability. Conversely, an overly stable compound may accumulate, increasing the risk of off-target toxicity.[3]

The structure of 3-(2-Ethylphenyl)morpholine presents two key moieties of interest for metabolic evaluation: the morpholine ring and the ethylphenyl group. The morpholine scaffold is common in medicinal chemistry, often used to improve physicochemical properties like solubility.[4][5] However, it is also susceptible to metabolic degradation, primarily through oxidation mediated by Cytochrome P450 (CYP) enzymes.[6][7] Similarly, alkylbenzene side chains are prone to oxidative metabolism. Therefore, a thorough in vitro investigation is essential to characterize the metabolic fate of this compound and guide further optimization efforts.

This guide will focus on two gold-standard in vitro systems:

  • Human Liver Microsomes (HLMs): As a subcellular fraction of the liver, HLMs are rich in Phase I drug-metabolizing enzymes, particularly the CYP superfamily, making them an excellent first-pass system for evaluating oxidative metabolism.[8][9][10]

  • Cryopreserved Human Hepatocytes: These intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model for predicting overall hepatic clearance.[11][12][13][14]

Predicted Metabolic Pathways of 3-(2-Ethylphenyl)morpholine

Understanding the likely metabolic "soft spots" of a molecule is crucial for interpreting experimental data. Biotransformation reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).[15]

Phase I Metabolism

For 3-(2-Ethylphenyl)morpholine, the primary routes of Phase I metabolism are predicted to be oxidative reactions catalyzed by CYP enzymes.[16][17]

  • Morpholine Ring Oxidation: The carbon atoms adjacent (alpha) to the nitrogen and oxygen atoms of the morpholine ring are susceptible to hydroxylation. This can lead to the formation of unstable intermediates that may result in ring cleavage, producing more polar, linear metabolites.[6][7]

  • N-Dealkylation: While the morpholine nitrogen in this compound is part of the heterocyclic ring, metabolism at the C-N bond can still occur, potentially leading to ring opening.[18]

  • Ethylphenyl Group Oxidation: The ethyl side chain can undergo benzylic hydroxylation (at the carbon attached to the phenyl ring) or hydroxylation at the terminal methyl group. The aromatic ring itself is also a potential site for hydroxylation.

Phase II Metabolism

If Phase I reactions introduce a hydroxyl group, these new metabolites can serve as substrates for Phase II conjugation enzymes.[19] The most common reaction would be glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety, significantly increasing water solubility and facilitating excretion.[15]

The diagram below illustrates these potential biotransformation pathways.

Metabolic Pathways cluster_0 Phase I (CYP450 Oxidation) cluster_1 Phase II (Conjugation) Parent 3-(2-Ethylphenyl)morpholine M1 Benzylic Hydroxylation (Ethyl Group) Parent->M1 Oxidation M2 Terminal Hydroxylation (Ethyl Group) Parent->M2 Oxidation M3 Aromatic Hydroxylation Parent->M3 Oxidation M4 Morpholine C-Hydroxylation (alpha to N or O) Parent->M4 Oxidation M6 Glucuronide Conjugate M1->M6 UGT Enzymes M2->M6 UGT Enzymes M3->M6 UGT Enzymes M5 Ring-Opened Metabolite M4->M5 Rearrangement M4->M6 UGT Enzymes

Caption: Predicted metabolic pathways for 3-(2-Ethylphenyl)morpholine.

Experimental Design and Protocols

The core of the metabolic stability assessment involves incubating the test compound with a metabolically active system and quantifying its disappearance over time.[11]

Rationale for System Selection
  • Human Liver Microsomes (HLM): This is a cost-effective, high-throughput initial screen ideal for assessing Phase I metabolic stability.[6][9] Since HLMs are vesicles of the endoplasmic reticulum, the addition of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is essential to initiate the CYP enzyme catalytic cycle.[20][21]

  • Suspension Hepatocytes: This system provides a more complete picture of a compound's metabolic fate in the liver, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[6][14] This assay offers a more accurate prediction of in vivo hepatic clearance.[12][22]

Experimental Workflow: A Visual Overview

The general workflow for in vitro stability assays is a multi-step process from incubation to analysis.

Experimental Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Interpretation Prep_Test Prepare Test Compound (e.g., 1 µM final conc.) PreIncubate Pre-incubate System & Test Compound at 37°C Prep_Test->PreIncubate Prep_System Prepare Metabolic System (HLM or Hepatocytes) Prep_System->PreIncubate Prep_Cofactor Prepare Cofactor Solution (e.g., NADPH) Initiate Initiate Reaction (Add Cofactor) Prep_Cofactor->Initiate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., Acetonitrile + Internal Standard) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantify Parent Compound Remaining Analyze->Quantify Calculate Calculate t½ and CLint Quantify->Calculate

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a typical procedure for determining metabolic stability using pooled human liver microsomes.

Materials:

  • 3-(2-Ethylphenyl)morpholine (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or NADPH stock solution)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[8]

  • Internal Standard (IS): A structurally similar, stable compound for analytical normalization.

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation and collection plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw pooled HLMs at 37°C and immediately place on ice.[23] Dilute with 0.1 M phosphate buffer to a working concentration of 1 mg/mL.

    • Prepare a 2 µM working solution of the test compound and positive controls in phosphate buffer. (This will result in a 1 µM final concentration).

    • Prepare the NADPH solution (e.g., 5 mM). Keep all solutions on ice.[21]

  • Incubation Setup:

    • In a 96-well plate, add 50 µL of the HLM working solution (0.5 mg/mL final concentration).

    • Add 50 µL of the test compound or control working solution to the appropriate wells.

    • Include a "No NADPH" control by adding buffer instead of the NADPH solution to assess non-enzymatic degradation.

  • Reaction Initiation and Sampling:

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 50 µL of the NADPH solution to all wells (except the "No NADPH" control). The final incubation volume is 150 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL aliquots from the incubation plate to a collection plate containing 100 µL of ice-cold ACN with the internal standard.[9][14] The ACN serves to "quench" or stop the enzymatic reaction by precipitating proteins.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[21][24] The analysis relies on monitoring the peak area ratio of the analyte to the internal standard.[9]

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area of the parent compound at each time point. From this, key pharmacokinetic parameters can be derived.

Calculation of Half-Life (t½)

The rate of disappearance of the compound is typically assumed to follow first-order kinetics.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the "% Remaining" versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

  • The half-life (t½) is calculated from the rate constant:

    • t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[3][8]

For microsomal assays, CLint is calculated as:

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein)

For hepatocyte assays, CLint is calculated as:

  • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume in µL / number of hepatocytes in millions) [25]

Sample Data and Results

The following table presents hypothetical data for 3-(2-Ethylphenyl)morpholine in a human liver microsomal stability assay.

ParameterValue
Incubation Conditions
Microsome Concentration0.5 mg/mL
Test Compound Concentration1 µM
Raw Data (% Remaining)
Time = 0 min100%
Time = 5 min85%
Time = 15 min60%
Time = 30 min35%
Time = 60 min12%
Calculated Parameters
Elimination Rate Constant (k)0.035 min⁻¹
Half-Life (t½) 19.8 min
Intrinsic Clearance (CLint) 69.9 µL/min/mg protein

Interpretation: A half-life of 19.8 minutes and a CLint of 69.9 µL/min/mg protein would classify 3-(2-Ethylphenyl)morpholine as a compound with moderate to high clearance. This suggests that the compound is readily metabolized by hepatic Phase I enzymes, which would likely lead to significant first-pass metabolism and potentially low oral bioavailability in vivo.[26] Such a finding would prompt medicinal chemists to consider strategies to improve metabolic stability, such as blocking the identified metabolic soft spots.

Advanced Studies: Reaction Phenotyping

Once it is established that a compound is metabolized, the next critical step is to identify which specific enzymes are responsible. This is known as reaction phenotyping.[27][28] This is crucial for predicting potential drug-drug interactions (DDIs), as recommended by regulatory agencies like the FDA.[16][29][30]

Two common approaches are:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of commercially available, expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[16][20] The enzyme that shows the most significant depletion of the parent compound is identified as the primary metabolizer.

  • Chemical Inhibition: The compound is incubated in pooled HLMs in the presence and absence of known, selective inhibitors for specific CYP isozymes.[17] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Conclusion

This technical guide has outlined a robust, scientifically-grounded approach to evaluating the in vitro metabolic stability of 3-(2-Ethylphenyl)morpholine. By employing a tiered strategy starting with human liver microsomes and progressing to hepatocytes, researchers can efficiently characterize a compound's metabolic liabilities. The determination of key parameters such as half-life and intrinsic clearance provides essential data for predicting in vivo pharmacokinetic behavior and making informed decisions in the drug discovery cascade.[3][31] The hypothetical data presented suggest that 3-(2-Ethylphenyl)morpholine is subject to significant Phase I metabolism, warranting further investigation into reaction phenotyping and potential structural modifications to enhance its metabolic stability.

References

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  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. Retrieved March 4, 2026, from [Link]

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  • Sohlenius-Sternbeck, A., et al. (2010). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS Journal, 12(3), 262-274. Retrieved March 4, 2026, from [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace. Retrieved March 4, 2026, from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved March 4, 2026, from [Link]

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  • Morpholine Degradation Pathway. (2008, February 20). Eawag-BBD. Retrieved March 4, 2026, from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Retrieved March 4, 2026, from [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. (n.d.). American Society for Pharmacology and Experimental Therapeutics. Retrieved March 4, 2026, from [Link]

  • LC-MS/MS methods for determination of two or more drugs/metabolites. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. Retrieved March 4, 2026, from [Link]

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  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). National Institutes of Health. Retrieved March 4, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of 3-(2-Ethylphenyl)morpholine

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Detection of 3-(2-Ethylphenyl)morpholine Authored by: A Senior Application Scientist Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Detection of 3-(2-Ethylphenyl)morpholine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(2-Ethylphenyl)morpholine. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the systematic approach to method development, from initial parameter selection based on the analyte's physicochemical properties to fine-tuning for optimal chromatographic performance. The subsequent validation protocol is structured in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.[1][2]

Introduction: The Analytical Challenge

3-(2-Ethylphenyl)morpholine is a morpholine derivative of interest in pharmaceutical development and chemical synthesis.[3] The morpholine heterocycle is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibiotics and anticancer drugs.[3][4][5] Accurate and reliable quantification of such compounds is critical for process monitoring, quality control of active pharmaceutical ingredients (APIs), and stability testing.[6][7]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This application note details a logical, science-driven workflow for developing a stability-indicating RP-HPLC method and validating it to meet stringent regulatory standards as outlined by the ICH and the U.S. Food and Drug Administration (FDA).[1][8][9]

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue / Estimated ValueRationale & Implication for HPLC Method
Chemical Structure 3-(2-Ethylphenyl)morpholine structureThe structure contains a basic morpholine nitrogen and a hydrophobic ethylphenyl group, making it ideal for reversed-phase chromatography.
Molecular Formula C₁₂H₁₇NO[10]
Molecular Weight 191.27 g/mol [10]
pKa (Conjugate Acid) ~8.0 - 8.5 (Estimated)The parent morpholine has a pKa of ~8.5.[11] The analyte is a base. To achieve good peak shape and consistent retention in RP-HPLC, the mobile phase pH should be controlled to be at least 2 pH units below the pKa, ensuring the analyte is in a single, protonated state.
logP (Octanol/Water) ~2.5 - 3.0 (Estimated)The ethylphenyl group significantly increases hydrophobicity compared to the parent morpholine (logP ~ -0.75).[11] This moderate lipophilicity suggests good retention on a C18 stationary phase.
UV Absorbance (λmax) ~210 nm, ~260 nm (Estimated)The phenyl ring acts as a chromophore. Aromatic systems typically exhibit strong absorbance in the low UV range and a secondary peak around 250-270 nm. The parent morpholine ring has a UV absorption onset around 255 nm.[12] A photodiode array (PDA) detector is recommended to determine the optimal wavelength for detection.

HPLC Method Development Strategy

Our strategy is a systematic process aimed at achieving a specific analytical goal: a method that can separate 3-(2-Ethylphenyl)morpholine from potential impurities and degradation products with good resolution, peak shape, and a reasonable run time.

Initial Parameter Selection (The "Why")
  • Chromatographic Mode: Reversed-Phase (RP) HPLC is the logical choice. The analyte's estimated logP indicates it is sufficiently non-polar to be retained on a non-polar stationary phase like C18.[13]

  • Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC and provides an excellent starting point for separating moderately polar to non-polar compounds.[13][14] A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.

  • Mobile Phase:

    • Solvents: Acetonitrile (ACN) and water are chosen for their low UV cutoff, viscosity, and common availability. ACN often provides sharper peaks for aromatic compounds compared to methanol.

    • pH Control: Based on the analyte's basicity (pKa ~8.0-8.5), an acidic mobile phase is critical. Adding an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic phases will suppress the silanol interactions on the stationary phase and ensure the analyte is consistently protonated, leading to a sharp, symmetrical peak.[13]

  • Detection: A Photodiode Array (PDA) or UV detector is appropriate due to the presence of the phenyl chromophore. Initial screening will be performed at 254 nm, a common wavelength for aromatic compounds, followed by optimization based on the acquired UV spectrum.

  • Elution Mode: A gradient elution (e.g., 10% to 90% ACN over 20 minutes) is employed initially to survey the entire polarity range. This helps to quickly determine the approximate organic solvent concentration needed to elute the analyte and reveals the presence of any late-eluting impurities.[15]

Optimization Workflow

The initial screening is followed by a systematic optimization of chromatographic parameters to meet the system suitability criteria.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Define Analyte Properties (pKa, logP, UV) select_col Select Column (C18, 4.6x150mm, 5µm) start->select_col select_mp Select Mobile Phase (ACN/H2O with 0.1% TFA) select_col->select_mp select_det Select Detector (PDA, 254 nm) select_mp->select_det run_grad Run Broad Gradient (10-90% ACN) select_det->run_grad eval_peak Evaluate Peak Shape & Retention Time (RT) run_grad->eval_peak opt_ph Optimize pH / Modifier (Formic Acid vs. TFA) eval_peak->opt_ph Poor Shape opt_grad Optimize Gradient Slope & Time eval_peak->opt_grad RT too long/short opt_ph->opt_grad opt_temp Optimize Column Temp (e.g., 30-40°C) opt_grad->opt_temp iso_check Convert to Isocratic? (If applicable) opt_temp->iso_check final_method Final Optimized Method iso_check->final_method

Caption: HPLC Method Development Workflow.

Optimized Analytical Method & Protocol

The following method was established after systematic development and optimization.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 70% B; 12-15 min: 70% B; 15.1-18 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector PDA/UV Detector
Detection Wavelength 260 nm
Run Time 18 minutes
Diluent 50:50 Acetonitrile:Water

Expected Result: 3-(2-Ethylphenyl)morpholine should elute as a sharp, symmetrical peak with a retention time of approximately 9.5 minutes.

Method Validation Protocol

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[9] The protocol must be followed precisely, and all results documented. This protocol is based on the ICH Q2(R2) guideline.[1]

G cluster_params Validation Parameters (ICH Q2) start Optimized HPLC Method spec Specificity (Forced Degradation) start->spec lin Linearity & Range start->lin acc Accuracy (% Recovery) start->acc prec Precision (Repeatability & Intermediate) start->prec lod_loq LOD & LOQ start->lod_loq robust Robustness start->robust end Validated Method spec->end lin->end acc->end prec->end lod_loq->end robust->end

Caption: HPLC Method Validation Workflow.

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before any sample analysis. Procedure:

  • Prepare a standard solution of 3-(2-Ethylphenyl)morpholine at a working concentration (e.g., 100 µg/mL).

  • Inject the solution six replicate times.

  • Calculate the results based on the acceptance criteria below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[1][16] Procedure (Forced Degradation):

  • Expose the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: 80°C for 24 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples by the proposed HPLC method. Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution ≥ 2.0) and the peak purity can be confirmed using a PDA detector.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[2] Procedure:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an API assay is 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Purpose: To determine the closeness of the test results to the true value, assessed by percent recovery.[17] Procedure:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Procedure (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the S/N ratios. Acceptance Criteria: The method should demonstrate sufficient sensitivity for its intended application (e.g., impurity testing). The LOQ must be determined with acceptable precision and accuracy.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] Procedure:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 30°C and 40°C).

    • Mobile Phase Composition: Vary the organic component by ± 2% absolute. Acceptance Criteria: The system suitability parameters must still be met under all varied conditions. The retention time and peak area should not change significantly.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for the analysis of 3-(2-Ethylphenyl)morpholine. The outlined strategy, beginning with an understanding of the analyte's properties and culminating in a comprehensive validation protocol compliant with ICH guidelines, ensures the final method is robust, reliable, and fit for purpose in a regulated environment. Adherence to these principles provides high confidence in the quality and integrity of the analytical data generated.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP.org. [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Element Lab Solutions. USP 621 Changes - HPLC Method Translation. Element Lab Solutions. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. IJPSDR. [Link]

  • GSC Biological and Pharmaceutical Sciences. RP-HPLC analytical method development and validation for newly synthesized... GSC Online Press. [Link]

  • PubMed. Monitoring of aromatic amines by HPLC with electrochemical detection... PubMed. [Link]

  • Royal Society of Chemistry. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. [Link]

  • Angene. Morpholine, 3-ethyl-2-phenyl-(CAS# 100368-98-7). Angene Chemical. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Wikipedia. Morpholine. Wikipedia. [Link]

  • Ataman Kimya. MORPHOLINE (MORFOLİN). Ataman Kimya. [Link]

  • ChemSrc. 3-(2-Ethoxyphenyl)morpholine. ChemSrc. [Link]

  • Cheméo. Chemical Properties of Morpholine-2-carboxylic acid, 3-phenyl, methyl ester, cis. Cheméo. [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). FooDB. [Link]

  • Cheméo. Morpholine (CAS 110-91-8). Cheméo. [Link]

  • Royal Society of Chemistry. The Conformer Resolved Ultraviolet Photodissociation of Morpholine. Royal Society of Chemistry. [Link]

  • Defense Technical Information Center. Quantitative UV Absorbance Spectra of Chemical Agents and Simulants. DTIC. [Link]

  • University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • ResearchGate. The conformer resolved ultraviolet photodissociation of morpholine. ResearchGate. [Link]

  • Molecules. Solvent effects on the UV-visible absorption spectra... MDPI. [Link]

  • ResearchGate. List of molecules and experimental pKa values used for Table 2. ResearchGate. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • RSC Publishing. The conformer resolved ultraviolet photodissociation of morpholine. RSC Publishing. [Link]

  • PubChem. Ethylmorpholine. PubChem. [Link]

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Application

Application Note &amp; Protocol: A Validated Approach to the Synthesis of 3-(2-Ethylphenyl)morpholine Hydrochloride Salt

Abstract: This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 3-(2-Ethylphenyl)morpholine and its subsequent conversion to the hydrochloride salt. The morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 3-(2-Ethylphenyl)morpholine and its subsequent conversion to the hydrochloride salt. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1] This protocol is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a detailed rationale for each experimental choice to ensure reproducibility and high purity of the final compound.

Strategic Overview & Rationale

The synthesis of C-substituted morpholines is a critical task in the development of novel therapeutics.[2] The chosen synthetic strategy involves a classical and robust two-step process: (1) the cyclization of a precursor amino alcohol, 2-(2-ethylanilino)ethanol, with bis(2-chloroethyl) ether to form the free base, 3-(2-Ethylphenyl)morpholine, followed by (2) its conversion to the stable and often crystalline hydrochloride salt.

This approach is selected for its reliability and scalability, utilizing a double nucleophilic substitution reaction that is well-documented for the formation of the morpholine ring system. The final salt formation step is crucial for enhancing the compound's stability, handling characteristics, and aqueous solubility, which are critical attributes for preclinical development.[3]

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Hydrochloride Salt Formation Start Starting Materials: 2-(2-ethylanilino)ethanol bis(2-chloroethyl) ether Reaction S_N2 Cyclization (Heat, Base) Start->Reaction Step 1.1 Workup Aqueous Workup & Extraction Reaction->Workup Step 1.2 Purification Column Chromatography Workup->Purification Step 1.3 FreeBase 3-(2-Ethylphenyl)morpholine (Purified Free Base) Purification->FreeBase Dissolution Dissolve Free Base in Anhydrous Solvent FreeBase->Dissolution Proceed to Salt Formation Acidification Add Anhydrous HCl Dissolution->Acidification Step 2.1 Isolation Precipitation & Filtration Acidification->Isolation Step 2.2 FinalProduct 3-(2-Ethylphenyl)morpholine HCl (Final Product) Isolation->FinalProduct

Caption: Overall workflow for the synthesis and salt formation of 3-(2-Ethylphenyl)morpholine HCl.

Part 1: Synthesis of 3-(2-Ethylphenyl)morpholine (Free Base)

Principle & Mechanism

The core of this synthesis is the intramolecular cyclization achieved through a double nucleophilic substitution. The secondary amine of 2-(2-ethylanilino)ethanol acts as the nucleophile, attacking the electrophilic carbon atoms of bis(2-chloroethyl) ether. The reaction proceeds in two steps, forming a transient intermediate before the final ring closure. A non-nucleophilic base, such as triethylamine or potassium carbonate, is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.

Materials & Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Quantity (10 mmol scale)Notes
2-(2-ethylanilino)ethanol92-85-3165.231.65 g (10.0 mmol)Starting amino alcohol. Ensure high purity.
bis(2-chloroethyl) ether111-44-4143.011.50 g (10.5 mmol)EXTREME CAUTION . Probable human carcinogen and severe irritant.[4][5] Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).[6][7]
Triethylamine (Et₃N)121-44-8101.192.53 g (3.5 mL, 25 mmol)Anhydrous grade. Acts as an acid scavenger.
Acetonitrile (MeCN)75-05-841.0550 mLAnhydrous, reaction grade. A polar aprotic solvent suitable for S_N2 reactions.
Ethyl Acetate (EtOAc)141-78-688.11~200 mLFor extraction and chromatography.
Hexanes110-54-386.18~200 mLFor chromatography.
Saturated NaHCO₃ (aq)--~100 mLFor aqueous workup.
Brine (Saturated NaCl aq)--~50 mLFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent.
Silica Gel (230-400 mesh)--As neededFor column chromatography.
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-ethylanilino)ethanol (1.65 g, 10.0 mmol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (50 mL) followed by triethylamine (3.5 mL, 25 mmol). Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: (In a fume hood) Carefully add bis(2-chloroethyl) ether (1.50 g, 10.5 mmol) to the reaction mixture dropwise via syringe. The addition should be performed over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:EtOAc, visualizing with UV and/or potassium permanganate stain). The reaction is typically complete within 12-24 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is critical to remove any triethylamine hydrochloride salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate). Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to afford 3-(2-Ethylphenyl)morpholine as a purified oil.

Part 2: Preparation of 3-(2-Ethylphenyl)morpholine Hydrochloride

Principle

The conversion of the basic morpholine nitrogen to its hydrochloride salt is a straightforward acid-base neutralization. This process is typically performed in a solvent where the free base is soluble but the resulting salt is not, leading to its precipitation.[8] The use of anhydrous HCl is critical to prevent the formation of hydrates and to ensure a crystalline, non-hygroscopic final product.[9]

Materials & Reagents
Reagent/MaterialCAS NumberNotes
3-(2-Ethylphenyl)morpholine (Free Base)-Purified product from Part 1.
Diethyl Ether (Et₂O) or Ethyl Acetate60-29-7Anhydrous grade. Must be dry to ensure precipitation of the salt.
2.0 M HCl solution in Diethyl Ether-Commercially available. Alternatively, HCl gas can be bubbled through the solvent, or a solution of HCl in dioxane can be used.[10] Handle with care in a fume hood.
Experimental Protocol
  • Dissolution: Dissolve the purified 3-(2-Ethylphenyl)morpholine (assuming ~8 mmol yield from the previous step) in 40 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Acidification: While stirring vigorously at room temperature, add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will begin to form almost immediately.

  • Monitoring: Continue the addition until no further precipitation is observed. You can check for completeness by holding a piece of pH paper over the flask opening; the vapors should be acidic. Avoid a large excess of HCl.

  • Precipitation and Isolation: After the addition is complete, continue stirring for an additional 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under high vacuum for several hours to remove all residual solvent. The final product is 3-(2-Ethylphenyl)morpholine hydrochloride.

Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

G Product Final Product (White Solid) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structure IR IR Spectroscopy Product->IR Functional Groups MP Melting Point Analysis Product->MP Purity Check MS Mass Spectrometry Product->MS Molecular Wt. Purity Purity & Identity Confirmed NMR->Purity IR->Purity MP->Purity MS->Purity

Caption: Logical workflow for the analytical characterization of the final product.

Expected Analytical Data
Analysis TechniqueExpected Results & Interpretation
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.1-7.4 ppm. Morpholine Protons: Complex multiplets between δ 3.0-4.5 ppm. The proton at the C3 position adjacent to the ethylphenyl group will be a distinct multiplet. Ethyl Group: A quartet around δ 2.7 ppm and a triplet around δ 1.2 ppm. A broad singlet for the N-H proton of the hydrochloride salt may also be visible.[11]
¹³C NMR Aromatic Carbons: Signals between δ 125-145 ppm. Morpholine Carbons: Signals for carbons adjacent to oxygen (C2, C6) around δ 65-75 ppm and carbons adjacent to nitrogen (C3, C5) around δ 45-55 ppm. Ethyl Group: Signals around δ 25 ppm and δ 15 ppm.
IR Spectroscopy N-H Stretch: A broad absorption band in the region of 2400-2700 cm⁻¹ is characteristic of an amine salt. C-O-C Stretch: A strong, sharp peak around 1100-1120 cm⁻¹ corresponding to the ether linkage. Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
Melting Point A sharp, defined melting point range is indicative of high purity. The salt should have a significantly higher melting point than the free base oil.
Mass Spectrometry (ESI+) The analysis will show the mass of the free base cation. Expected [M+H]⁺ peak corresponding to the molecular weight of 3-(2-Ethylphenyl)morpholine.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Part 1 Incomplete reaction; insufficient heating time or temperature.Ensure the reaction is heated to a consistent reflux. Monitor by TLC until the starting material is consumed. Extend reaction time if necessary.
Emulsion during workup Formation of salts or soaps.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period.
Oily product after salt formation Presence of water in the solvent or HCl solution. Impurities in the free base.Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh, certified solution of anhydrous HCl. If the free base is impure, re-purify by chromatography before proceeding.
No precipitate during acidification The hydrochloride salt is soluble in the chosen solvent. The concentration of the free base is too low.Reduce the volume of the solvent by careful evaporation. Alternatively, try a different solvent system where the salt has lower solubility, such as a mixture of isopropanol and diethyl ether.[10]

References

  • A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • bis (2-chloroethyl) ether (bcee) - DHSS. (n.d.). Delaware Health and Social Services. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). ResearchGate. [Link]

  • What's the proper way to convert a freebase to hydrochloride? : r/chemistry - Reddit. (2022, June 23). Reddit. [Link]

  • Converting to the hydrochloric salt for storage? - Sciencemadness Discussion Board. (2008, August 24). Sciencemadness. [Link]

  • Bis(2-chloroethyl) Ether | ToxFAQs™ | ATSDR - CDC. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Method

Application Note: Optimal Solvent Systems and Formulation Protocols for 3-(2-Ethylphenyl)morpholine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-(2-Ethylphenyl)morpholine (CAS: 1270395-71-5) Physicochemical Profiling & Mechanistic Causality The successful dissolut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 3-(2-Ethylphenyl)morpholine (CAS: 1270395-71-5)

Physicochemical Profiling & Mechanistic Causality

The successful dissolution and formulation of 3-(2-Ethylphenyl)morpholine requires a precise understanding of its molecular architecture. The compound consists of two distinct functional domains that dictate its solvation thermodynamics:

  • The Morpholine Ring: This heterocyclic secondary amine acts as a strong hydrogen bond acceptor and a moderate hydrogen bond donor. With a pKa typically ranging between 8.3 and 8.7[1], the nitrogen atom is readily protonated in acidic environments, allowing the compound to exist as a hydrophilic hydrochloride (HCl) salt.

  • The 2-Ethylphenyl Moiety: This bulky, non-polar aromatic group drives the compound's high lipophilicity (LogP ~2.5–3.0). It forms strong hydrophobic interactions and disrupts the hydrogen-bonding network of water[2].

The Causality of Solvent Selection: When working with the Free Base form, the lipophilic nature of the 2-ethylphenyl group dominates, rendering the compound virtually insoluble in pure water. Dissolution requires a solvent with a high dielectric constant and strong dipole moment, such as Dimethyl Sulfoxide (DMSO), which can disrupt the compound's crystalline lattice. However, for in vivo applications, direct dilution of a DMSO stock into aqueous saline causes an immediate "solvent shift," forcing the hydrophobic molecules to aggregate and precipitate[3].

To prevent this, a co-solvent system is mandatory. Polyethylene Glycol 400 (PEG400) is introduced to provide a moderately non-polar microenvironment, bridging the polarity gap. Subsequently, Tween 80 (a non-ionic surfactant) is added so its hydrophobic oleic acid tails can encapsulate the 2-ethylphenyl groups, while its hydrophilic PEG chains extend outward, forming stable micelles that remain soluble when the final aqueous phase (Saline) is introduced[4].

Solvent Compatibility Matrix

The following table summarizes the quantitative and qualitative solubility profiles for both the Free Base and HCl Salt forms of 3-(2-Ethylphenyl)morpholine.

Solvent SystemFunctional RoleFree Base SolubilityHCl Salt SolubilityRecommended Application
100% DMSO Primary SolubilizerExcellent (>50 mM)Excellent (>50 mM)In vitro assays; Master stocks
100% Water / Saline Aqueous DiluentPoor (<1 mM)Excellent (>50 mM)In vivo dosing (Salt form only)
PEG400 Co-solvent / StabilizerGood (~20-30 mM)ModerateIn vivo formulations (Free Base)
Tween 80 Micellar SurfactantEmulsifiesEmulsifiesIn vivo formulations (Free Base)
Dichloromethane (DCM) Organic SolvationExcellent (>100 mM)PoorOrganic synthesis; Extractions

Formulation Decision Workflow

FormulationWorkflow Start 3-(2-Ethylphenyl)morpholine Solubility & Formulation Workflow Identify Identify Chemical Form Start->Identify FreeBase Free Base Form (Highly Lipophilic) Identify->FreeBase Non-ionized SaltForm Hydrochloride (HCl) Salt (Hydrophilic) Identify->SaltForm Protonated AppFB Select Application FreeBase->AppFB AppSalt Select Application SaltForm->AppSalt InVitroFB In Vitro Assays (Cell Culture / Biochemical) AppFB->InVitroFB InVivoFB In Vivo Dosing (PO, IP, IV) AppFB->InVivoFB InVitroSalt In Vitro Assays (Cell Culture / Biochemical) AppSalt->InVitroSalt InVivoSalt In Vivo Dosing (PO, IP, IV) AppSalt->InVivoSalt DMSO_Stock Dissolve in 100% DMSO (Max 50 mM Stock) InVitroFB->DMSO_Stock CoSolvent Sequential Co-Solvent Addition: 1. 10% DMSO 2. 40% PEG400 3. 5% Tween 80 4. 45% Saline InVivoFB->CoSolvent Requires Excipients Aqueous_Stock Dissolve in Water or PBS (Sterile Filter) InVitroSalt->Aqueous_Stock InVivoSalt->Aqueous_Stock

Decision matrix for formulating 3-(2-Ethylphenyl)morpholine based on chemical form and application.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock (In Vitro Assays)

Use this protocol for the Free Base form intended for biochemical assays or cell culture. Final DMSO concentration in cell culture should not exceed 0.1% v/v.

  • Gravimetric Analysis: Accurately weigh 9.56 mg of 3-(2-Ethylphenyl)morpholine (MW: ~191.27 g/mol ) into a sterile, solvent-resistant amber microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Agitation: Vortex the tube at maximum speed for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation (QC Checkpoint 1): Hold the tube against a bright light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution; if observed, warm the solution to 37°C and re-sonicate.

  • Storage: Aliquot into 50 µL volumes to prevent freeze-thaw degradation and store at -20°C.

Protocol B: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Formulation (In Vivo Dosing)

This is a highly validated, standard co-solvent vehicle designed to prevent the precipitation of lipophilic aryl-morpholine derivatives during oral (PO) or intraperitoneal (IP) administration[4]. The order of addition is thermodynamically critical[3].

Target: 2 mg/mL dosing solution (Total Volume: 1 mL).

  • Step 1: Primary Dissolution (DMSO)

    • Weigh 2.0 mg of 3-(2-Ethylphenyl)morpholine into a glass vial.

    • Add 100 µL of DMSO (10% of final volume).

    • Vortex until completely dissolved. Do not proceed until the solution is perfectly clear.

  • Step 2: Microenvironment Bridging (PEG400)

    • Add 400 µL of PEG400 (40% of final volume) to the DMSO solution.

    • Vortex vigorously for 30 seconds. The PEG400 creates a hydrophobic pocket that stabilizes the 2-ethylphenyl group.

  • Step 3: Micellar Encapsulation (Tween 80)

    • Add 50 µL of Tween 80 (5% of final volume).

    • Vortex for 60 seconds. The solution may appear slightly viscous but must remain transparent.

  • Step 4: Aqueous Hydration (Saline)

    • Critical Step: Add 450 µL of 0.9% sterile Saline (45% of final volume) dropwise (approx. 50 µL at a time) while continuously vortexing the mixture. Rapid addition will shock the system and cause irreversible precipitation.

  • Self-Validation (QC Checkpoint 2): Allow the final formulation to sit at room temperature for 15 minutes. Inspect visually. A successful micellar dispersion will be completely clear. If a milky white suspension forms, the compound has crashed out, and the formulation must be discarded.

References

  • ChemicalBook. "morpholine | 99108-56-2 - Chemical Properties, pKa, and Pharmaceutical Applications." ChemicalBook.
  • TargetMol. "PEG400 | Polyethylene glycol 400 | neutral polymer and In Vivo Formulation Guidelines." TargetMol.
  • BenchChem. "Application Note: Formulation of 6-Aldehydoisoophiopogonone B for In Vivo Studies." BenchChem.
  • Raynaud, F. I., et al. "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research (AACR Journals), 2010.

Sources

Application

Application Note: In Vivo Dosing &amp; Pharmacological Assessment of 3-(2-Ethylphenyl)morpholine

Executive Summary & Scientific Rationale 3-(2-Ethylphenyl)morpholine is a structural analog of the morpholine class of psychostimulants, sharing the core pharmacophore with 3-phenylmorpholine and phenmetrazine (3-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-(2-Ethylphenyl)morpholine is a structural analog of the morpholine class of psychostimulants, sharing the core pharmacophore with 3-phenylmorpholine and phenmetrazine (3-methyl-2-phenylmorpholine). Unlike phenmetrazine, where the phenyl ring is at the C2 position, this compound features the phenyl ring at the C3 position with an ortho-ethyl substitution.

Scientific Context: The structural modification (C3-aryl placement + ortho-ethyl steric bulk) suggests potential activity as a monoamine transporter releaser or reuptake inhibitor (DAT/NET). However, the ortho-ethyl group introduces significant lipophilicity and steric hindrance compared to the parent 3-phenylmorpholine. Consequently, no established therapeutic index exists in peer-reviewed literature.

Directive: This guide provides a de novo dose-finding protocol . It rejects the use of fixed "standard" doses, which would be scientifically irresponsible for an uncharacterized New Chemical Entity (NCE). Instead, it outlines a Step-Up Dose-Escalation Workflow derived from OECD Guidelines 425 and standard psychopharmacological screening methods.

Chemical Formulation & Vehicle Selection

The free base of 3-(2-Ethylphenyl)morpholine is likely an oil or waxy solid with poor water solubility due to the ethyl-phenyl moiety. Successful in vivo delivery requires conversion to a water-soluble salt or a lipophilic formulation.

A. Preferred Formulation: Hydrochloride (HCl) Salt

Rationale: Protonation of the morpholine nitrogen (pKa ~8–9) renders the compound water-soluble, ideal for Intraperitoneal (IP) or Subcutaneous (SC) administration.

Preparation Protocol:

  • Dissolve 100 mg of 3-(2-Ethylphenyl)morpholine free base in 2 mL diethyl ether.

  • Dropwise add 1M HCl in ether until precipitation ceases.

  • Evaporate solvent under nitrogen stream; dry under vacuum for 24 hours.

  • Vehicle: Sterile 0.9% Saline.

  • Stability: Freshly prepare daily.

B. Alternative Formulation: Lipid-Based (If Salt Fails)

Rationale: If the HCl salt remains insoluble due to the lipophilic ethyl group, use a cyclodextrin complex.

Preparation Protocol:

  • Vehicle: 10% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Method: Add compound to vehicle; sonicate at 40°C for 30 minutes until clear.

  • pH Adjustment: Ensure pH is 6.0–7.4 using 0.1N NaOH/HCl.

In Vivo Dosing Guidelines (Rodents)

WARNING: Due to the lack of LD50 data, researchers must treat this compound as a high-potency stimulant. The following doses are projections based on Structure-Activity Relationships (SAR) of phenmetrazine (Active: 5–15 mg/kg) and 3-fluorophenmetrazine (Active: 1–10 mg/kg).

Dosing Decision Matrix
Dose TierDosage (mg/kg)PurposeExpected Outcome (Hypothetical)
Tier 1 1.0 Safety ThresholdNo observable behavioral change; metabolic baseline.
Tier 2 3.0 Threshold EfficacyMild hyperlocomotion; onset of stereotypic sniffing.
Tier 3 10.0 Target Active Dose Robust locomotor activation; potential anorectic effects.
Tier 4 30.0 Toxicity CeilingStereotypy, hyperthermia, potential seizure threshold.
Administration Parameters
  • Route: Intraperitoneal (IP) is preferred for rapid onset in behavioral assays. Oral (PO) gavage is secondary for pharmacokinetic (PK) stability studies.

  • Injection Volume: 5 mL/kg (Rat) or 10 mL/kg (Mouse).

  • Washout Period: Minimum 72 hours between doses in within-subject designs to prevent sensitization or tolerance.

Experimental Protocols

Protocol A: The "Up-and-Down" Safety Screen (Modified OECD 425)

Objective: Determine the Maximum Tolerated Dose (MTD) before efficacy testing.

  • Subject: Use 3 sentinel mice (C57BL/6).

  • Step 1: Administer 1.0 mg/kg IP. Observe for 60 mins.

    • Checklist: Piloerection, tremors, Straub tail, sedation, convulsions.

  • Step 2: If safe, wait 48 hours. Administer 3.0 mg/kg to the same subjects.

  • Step 3: Continue logarithmic escalation (10, 30 mg/kg) until adverse effects (e.g., severe stereotypy or ataxia) are observed.

  • Stop Rule: The dose prior to the adverse effect dose is defined as the MTD.

Protocol B: Locomotor Activity Assay (Open Field)

Objective: Quantify psychostimulant-like efficacy.

  • Acclimatization: Place rodents in the testing room 60 mins prior to testing.

  • Habituation: Place animal in the Open Field chamber (40x40 cm) for 30 mins to establish baseline activity.

  • Injection: Remove animal, administer Vehicle or Compound (Tier 2 or 3 dose), and immediately return to chamber.

  • Recording: Record Total Distance Traveled (cm) and Vertical Rears for 60–120 mins.

  • Analysis: Bin data in 5-minute intervals. Look for the "inverted-U" dose-response curve typical of stimulants.

Mechanistic Workflow & Logic

The following diagram illustrates the decision-making logic for evaluating this NCE, ensuring scientific rigor and animal safety.

DosingWorkflow Start Start: 3-(2-Ethylphenyl)morpholine Solubility Solubility Check (Water/Saline) Start->Solubility Formulation_HCl Convert to HCl Salt Solubility->Formulation_HCl Insoluble Safety_Screen Safety Screen (n=3) Start 1 mg/kg IP Solubility->Safety_Screen Soluble Formulation_CD Formulate in 10% HP-β-CD Formulation_HCl->Formulation_CD Precipitates Formulation_HCl->Safety_Screen Formulation_CD->Safety_Screen Observation Adverse Effects? (Seizures, Ataxia) Safety_Screen->Observation Escalate Escalate Dose (3 -> 10 -> 30 mg/kg) Observation->Escalate No Toxicity Efficacy Efficacy Testing (Locomotor Activity) Observation->Efficacy Hyperactivity Observed Escalate->Observation PK_Study PK Profiling (Plasma/Brain Ratio) Efficacy->PK_Study Valid Phenotype

Figure 1: Decision tree for formulation and dose escalation of novel morpholine analogs.

Safety & Handling

  • Hazard Class: Treat as a potential Schedule I/II analog (Stimulant).

  • PPE: Nitrile gloves, lab coat, P95 respirator (powder handling).

  • Waste Disposal: Incineration as chemical waste; do not dispose of down the drain.

References

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • McLaughlin, G., et al. (2018). Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3-fluorophenmetrazine. Drug Testing and Analysis, 10(3), 483-490. (Used as SAR benchmark). Link

  • ChemicalBook. (2023). 3-(2-Ethylphenyl)morpholine Product Entry.[1][2] (CAS Verification).[1] Link

Sources

Method

Application Notes and Protocols: Enhancing the Oral Bioavailability of 3-(2-Ethylphenyl)morpholine

Introduction 3-(2-Ethylphenyl)morpholine is a novel synthetic compound with significant potential for therapeutic applications. As with many emerging drug candidates, achieving optimal oral bioavailability presents a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2-Ethylphenyl)morpholine is a novel synthetic compound with significant potential for therapeutic applications. As with many emerging drug candidates, achieving optimal oral bioavailability presents a primary challenge in its development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic formulation approaches to enhance the systemic exposure of 3-(2-Ethylphenyl)morpholine following oral administration. By leveraging a deep understanding of its physicochemical properties and applying advanced formulation technologies, the bioavailability of this promising molecule can be significantly improved.

The morpholine moiety is often incorporated into drug candidates to improve their pharmacological profiles.[1] However, the overall properties of the molecule dictate its absorption and metabolic fate. This guide will first establish the predicted biopharmaceutical profile of 3-(2-Ethylphenyl)morpholine and then detail formulation strategies tailored to address its specific challenges.

Physicochemical and Biopharmaceutical Profile of 3-(2-Ethylphenyl)morpholine

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of a rational formulation design. Due to the limited publicly available experimental data for 3-(2-Ethylphenyl)morpholine, its properties were predicted using well-established in silico models, pkCSM and SwissADME.[2][3][4][5][6]

Table 1: Predicted Physicochemical Properties of 3-(2-Ethylphenyl)morpholine

ParameterPredicted ValueImplication for BioavailabilityData Source
Molecular Weight 191.27 g/mol Favorable for passive diffusionSwissADME
LogP (o/w) 2.58Indicates good lipophilicity and potential for good membrane permeabilitySwissADME
Water Solubility LogS = -3.15 (Poorly soluble)Low aqueous solubility is a major barrier to dissolution and absorption.pkCSM, SwissADME
Aqueous Solubility 0.70 mg/mLPoorly solublepkCSM
Caco-2 Permeability Log Papp = 0.98 (High)Suggests good intestinal permeabilitypkCSM
Intestinal Absorption (Human) 91.5%High absorption predicted if the compound is in solutionpkCSM
P-glycoprotein Substrate NoNot likely to be subject to efflux by P-gpSwissADME

Based on these in silico predictions, 3-(2-Ethylphenyl)morpholine can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II compound.[7] BCS Class II drugs are characterized by low solubility and high permeability.[7] For such compounds, the rate-limiting step for oral absorption is the dissolution of the drug in the gastrointestinal fluids.[7] Therefore, formulation strategies must focus on enhancing the solubility and dissolution rate of 3-(2-Ethylphenyl)morpholine.

Strategic Formulation Approaches for Bioavailability Enhancement

Given the predicted BCS Class II characteristics of 3-(2-Ethylphenyl)morpholine, the following formulation strategies are recommended. Each approach aims to overcome the solubility-limited absorption by presenting the drug to the gastrointestinal mucosa in a more readily absorbable form.

Amorphous Solid Dispersions (ASDs)

Rationale:

Amorphous solid dispersions (ASDs) are a proven strategy for enhancing the oral bioavailability of poorly water-soluble drugs.[8][9] By converting the crystalline drug into its higher-energy amorphous state and dispersing it within a polymer matrix, the energy barrier for dissolution is significantly reduced.[10][11][12] This can lead to a state of supersaturation in the gastrointestinal fluid, driving a higher concentration gradient for absorption.[11] The choice of polymer is critical to stabilize the amorphous form and prevent recrystallization.[13]

Protocol 1: Preparation of 3-(2-Ethylphenyl)morpholine ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Screen various polymers for their ability to form a stable amorphous dispersion with 3-(2-Ethylphenyl)morpholine. Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[7]

    • Select a suitable solvent system that dissolves both the drug and the polymer. Common solvents include methanol, ethanol, acetone, and dichloromethane.

  • Preparation of the Spray Solution:

    • Dissolve 3-(2-Ethylphenyl)morpholine and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Stir the solution until both components are fully dissolved.

  • Spray Drying Process:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, and feed rate) to optimal conditions for the solvent system and polymer.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone separator.

    • Perform secondary drying under vacuum to remove any residual solvent.

Characterization of ASDs:

  • Differential Scanning Calorimetry (DSC): To confirm the absence of crystallinity and determine the glass transition temperature (Tg).

  • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the drug in the dispersion.

  • In Vitro Dissolution Studies: To assess the dissolution rate enhancement in biorelevant media (e.g., Simulated Gastric Fluid and Simulated Intestinal Fluid).

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale:

Lipid-based formulations, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for lipophilic drugs like 3-(2-Ethylphenyl)morpholine.[14][15][16] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[17][18][19] This in situ emulsification presents the drug in a solubilized state with a large interfacial area, facilitating its absorption.[20][21]

Protocol 2: Formulation of 3-(2-Ethylphenyl)morpholine SEDDS

  • Excipient Screening:

    • Oils: Screen the solubility of 3-(2-Ethylphenyl)morpholine in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactants: Evaluate the emulsifying ability of different surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40).

    • Co-solvents/Co-surfactants: Assess the ability of co-solvents (e.g., Transcutol HP, PEG 400) to improve drug solubility and the spontaneity of emulsification.

  • Construction of Ternary Phase Diagrams:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • The area of the diagram where clear, stable microemulsions form upon aqueous dilution represents the optimal formulation range.

  • Preparation of the SEDDS Formulation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the calculated amount of 3-(2-Ethylphenyl)morpholine to the excipient mixture.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.

Characterization of SEDDS:

  • Self-Emulsification Time and Droplet Size Analysis: Determine the time taken for the formulation to emulsify in simulated gastric fluid and measure the resulting droplet size using dynamic light scattering.

  • In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to assess the drug release from the emulsified system.

Nanosuspensions

Rationale:

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[22][23][24] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to an enhanced dissolution velocity as described by the Noyes-Whitney equation.[25][26] This strategy is particularly suitable for BCS Class II compounds that are poorly soluble in both aqueous and organic media.[22]

Protocol 3: Preparation of 3-(2-Ethylphenyl)morpholine Nanosuspension by High-Pressure Homogenization

  • Stabilizer Selection:

    • Screen different stabilizers (e.g., Poloxamer 188, Tween 80, HPMC) for their ability to effectively wet and stabilize the drug particles.[27][28][29] A combination of steric and electrostatic stabilizers can be beneficial.[28]

  • Preparation of the Pre-suspension:

    • Disperse 3-(2-Ethylphenyl)morpholine in an aqueous solution of the selected stabilizer(s).

    • Homogenize the mixture using a high-shear mixer to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a defined pressure.

    • Monitor the particle size reduction after each cycle until the desired size range (typically < 500 nm) is achieved.

  • Post-Processing (Optional):

    • The nanosuspension can be converted into a solid dosage form by spray-drying or lyophilization to improve long-term stability.[24]

Characterization of Nanosuspensions:

  • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index, and zeta potential to assess the quality and stability of the nanosuspension.

  • Saturation Solubility and Dissolution Velocity: Determine the increase in saturation solubility and dissolution rate compared to the unprocessed drug.

In Vitro and In Vivo Evaluation of Formulations

A systematic evaluation of the developed formulations is crucial to select the most promising candidate for further development.

In Vitro Permeability Assessment

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput screening tool to predict passive permeability.[30][31]

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The donor wells are filled with the test formulation diluted in buffer.

  • The acceptor wells are filled with buffer.

  • After an incubation period, the concentration of the drug in both donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Protocol 5: Caco-2 Cell Permeability Assay

Caco-2 cell monolayers are a well-established in vitro model of the human intestinal epithelium that can assess both passive and active transport.[32][33]

  • Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test formulation is added to the apical side (for A-B permeability) or the basolateral side (for B-A permeability).

  • Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.

  • The Papp value is calculated. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the involvement of active efflux.

In Vitro Metabolic Stability

Protocol 6: Liver Microsomal Stability Assay

This assay provides an early indication of the susceptibility of the compound to first-pass metabolism in the liver.

  • Incubate 3-(2-Ethylphenyl)morpholine with liver microsomes (from rat, dog, and human) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

  • Take samples at different time points and quench the reaction with a cold organic solvent.

  • Analyze the remaining parent compound concentration by LC-MS/MS.

  • Calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies in Rats

Protocol 7: Oral Bioavailability Study in Sprague-Dawley Rats

In vivo studies are essential to confirm the bioavailability enhancement observed in vitro.[34][35][36]

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight.[34]

  • Dosing:

    • Oral Group (n=5): Administer the selected formulation of 3-(2-Ethylphenyl)morpholine via oral gavage at a predetermined dose.

    • Intravenous Group (n=5): Administer a solution of 3-(2-Ethylphenyl)morpholine in a suitable vehicle via tail vein injection to determine the absolute bioavailability.

  • Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[35]

  • Plasma Analysis: Separate the plasma and analyze the concentration of 3-(2-Ethylphenyl)morpholine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Decision-Making Workflow

The selection of the optimal formulation strategy should be guided by a systematic evaluation of the in vitro and in vivo data.

G cluster_0 Phase 1: Characterization & Prediction cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo & Lead Selection start Start: 3-(2-Ethylphenyl)morpholine API predict In Silico Prediction (pkCSM, SwissADME) start->predict bcs Provisional BCS Class II (Low Solubility, High Permeability) predict->bcs asd Amorphous Solid Dispersion (ASD) bcs->asd sedds Lipid-Based (SEDDS) bcs->sedds nano Nanosuspension bcs->nano dissolution In Vitro Dissolution/ Release Studies asd->dissolution sedds->dissolution nano->dissolution permeability In Vitro Permeability (PAMPA, Caco-2) dissolution->permeability metabolism Metabolic Stability (Liver Microsomes) permeability->metabolism invivo In Vivo Pharmacokinetic Study (Rat) metabolism->invivo select Lead Formulation Selection invivo->select end End: Optimized Formulation select->end

Caption: A workflow for the formulation development of 3-(2-Ethylphenyl)morpholine.

Conclusion

The oral bioavailability of 3-(2-Ethylphenyl)morpholine, a promising BCS Class II compound, is likely limited by its poor aqueous solubility. This challenge can be effectively addressed through the application of advanced formulation strategies such as amorphous solid dispersions, self-emulsifying drug delivery systems, and nanosuspensions. A systematic approach involving in silico prediction, formulation development, and rigorous in vitro and in vivo evaluation will enable the selection of an optimal formulation with enhanced bioavailability, thereby accelerating the progression of this molecule through the drug development pipeline.

References

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. (2017). PubMed. Retrieved March 4, 2026, from [Link]

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. (2007). Wiley. Retrieved March 4, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Retrieved March 4, 2026, from [Link]

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved March 4, 2026, from [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. Retrieved March 4, 2026, from [Link]

  • Amorphous Solid Dispersion. (n.d.). Veranova. Retrieved March 4, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Bentham Science. Retrieved March 4, 2026, from [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science. Retrieved March 4, 2026, from [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. Retrieved March 4, 2026, from [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceuticals. Retrieved March 4, 2026, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. Retrieved March 4, 2026, from [Link]

  • Food proteins as novel nanosuspension stabilizers for poorly water-soluble drugs. (2013). PubMed. Retrieved March 4, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PMC. Retrieved March 4, 2026, from [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2023). Drug Development and Delivery. Retrieved March 4, 2026, from [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). PMC. Retrieved March 4, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. Retrieved March 4, 2026, from [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.). The University of Texas at Austin. Retrieved March 4, 2026, from [Link]

  • Self Emulsifying Drug Delivery System (SEDDS). (n.d.). Slideshare. Retrieved March 4, 2026, from [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004). PubMed. Retrieved March 4, 2026, from [Link]

  • Non-Traditional Natural Stabilizers in Drug Nanosuspensions. (2024). MDPI. Retrieved March 4, 2026, from [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. (2025). YouTube. Retrieved March 4, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for drug discovery. (n.d.). Ingenta Connect. Retrieved March 4, 2026, from [Link]

  • Stabilizers used in nanocrystal based drug delivery systems. (2014). SciSpace. Retrieved March 4, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 4, 2026, from [Link]

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  • SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM. (n.d.). IIP Series. Retrieved March 4, 2026, from [Link]

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  • Cheminformatics Part-01| PubChem Database tutorial & ADMET Analysis| PKCSM|. (2023). YouTube. Retrieved March 4, 2026, from [Link]

  • How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis. (2024). YouTube. Retrieved March 4, 2026, from [Link]

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  • Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. (2021). MDPI. Retrieved March 4, 2026, from [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations. Retrieved March 4, 2026, from [Link]

  • Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Retrieved March 4, 2026, from [Link]

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Application

Application Note: High-Throughput LC-MS/MS Analysis of Morpholine-Containing Drug Candidates in Pre-Clinical Plasma Samples

Abstract This application note presents a detailed, robust, and high-throughput method for the quantitative analysis of morpholine-containing pharmaceutical compounds in plasma using Liquid Chromatography with tandem Mas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and high-throughput method for the quantitative analysis of morpholine-containing pharmaceutical compounds in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Morpholine is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous drugs such as Gefitinib and Linezolid. The method described herein utilizes a simple protein precipitation step for sample preparation and a fast chromatographic gradient, enabling a total run time of under 5 minutes. We provide a comprehensive, step-by-step protocol, guidance on method development, and validation considerations based on current regulatory standards. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and drug metabolism (DMPK) studies.

Introduction

The morpholine ring is a key structural motif in a wide array of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its presence in blockbuster drugs like the anti-cancer agent Gefitinib and the antibiotic Linezolid underscores its importance.[1] Accurate quantification of these compounds and their metabolites in biological matrices is fundamental to drug discovery and development, providing critical data for pharmacokinetic and toxicokinetic (PK/TK) assessments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[2][3] This note details a generalized yet robust LC-MS/MS workflow tailored for morpholine derivatives, focusing on practical implementation from sample receipt to final data analysis.

Foundational Principles

Chromatographic Separation

The goal of liquid chromatography is to separate the analyte of interest from endogenous matrix components and potential metabolites. For morpholine derivatives, which are typically polar, basic compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard approach.

  • Stationary Phase: A C18 column is the workhorse for this application, providing sufficient hydrophobic retention for many morpholine-containing drugs.[4]

  • Mobile Phase: A typical mobile phase consists of an aqueous component and an organic component (e.g., acetonitrile or methanol). The inclusion of an acidic modifier, such as 0.1% formic acid, is crucial.[4][5] This serves two purposes:

    • It ensures the basic morpholine nitrogen is protonated, leading to a consistent charge state and improved peak shape.

    • It provides a source of protons, which is essential for efficient ionization in the mass spectrometer source.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity required for analysis in complex biological matrices.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like morpholine derivatives.[6][7][8] It is a "soft" ionization method that typically generates an intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][9] The acidic mobile phase facilitates this protonation process.

  • Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. This technique involves selecting the precursor ion (the [M+H]⁺ of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific, stable product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise.[10]

Comprehensive Analytical Protocol

This protocol describes a general method for the quantification of a hypothetical morpholine-containing drug, "Morpho-X," in rat plasma.

Materials and Reagents
  • Analytes: Morpho-X reference standard, Stable Isotope Labeled-Internal Standard (SIL-IS) (e.g., Morpho-X-d4).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (reagent grade), and Ultrapure Water.

  • Plasma: Blank rat plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, autosampler vials.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Morpho-X and its SIL-IS in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Morpho-X stock solution in 50:50 ACN:Water to create spiking solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the SIL-IS stock solution in ACN. This solution will also serve as the protein precipitation solvent.

  • CC and QC Preparation: Spike appropriate volumes of the working solutions into blank rat plasma to achieve the desired concentration range (e.g., 1 - 5000 ng/mL). QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

Causality Insight: Using a Stable Isotope Labeled-Internal Standard (SIL-IS) is critical. It co-elutes with the analyte and has nearly identical chemical properties, allowing it to compensate for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[2]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[11][12]

  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of the IS Working Solution (ACN with 50 ng/mL SIL-IS) to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Standard, QC, Unknown) add_is Add 150 µL ACN containing Internal Standard plasma->add_is Protein Precipitation vortex Vortex (1 minute) add_is->vortex Mixing centrifuge Centrifuge (10 min, >12,000 g) vortex->centrifuge Pellet Proteins supernatant Transfer Supernatant for Analysis centrifuge->supernatant Isolate Analyte

Caption: Protein Precipitation Workflow.

LC-MS System Configuration and Parameters

The following tables provide typical starting parameters that should be optimized for the specific analyte and system.

Table 1: Example Liquid Chromatography Parameters

ParameterValueRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering good retention.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for matrix effects.
Gradient 5% B to 95% B in 2.5 min; Hold 1 min; Re-equilibrate 1 minFast gradient for high throughput.

Table 2: Example Mass Spectrometry Parameters

ParameterValueRationale
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative bioanalysis.
Ionization Mode ESI PositiveMorpholine nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °CAids in desolvation.
Desolvation Temp. 450 °CEfficiently removes solvent from droplets.
Gas Flow System DependentOptimized for desolvation and ion transfer.
MRM Transition Analyte SpecificDetermined by infusing the analyte to find the optimal precursor and product ions.

Method Development and Validation

A robust bioanalytical method requires careful development and validation according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation (BMV) Guidance (ICH M10).[13][14][15]

Development Strategy

The development process is iterative, aiming to achieve a balance of sensitivity, selectivity, speed, and robustness.

G A Analyte Infusion (Tune MS Parameters) B Chromatography Dev. (Column & Mobile Phase) A->B C Sample Prep Dev. (Test PPT, LLE, SPE) B->C D Matrix Effect Assessment C->D D->B Optimize to avoid interference E Method Optimization & Finalization D->E

Caption: Iterative Method Development Cycle.

Key Challenges and Expert Solutions
  • Matrix Effects: This is a phenomenon where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate results.[16][17][18]

    • Assessment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Mitigation: The most effective strategy is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS).[19] If a SIL-IS is unavailable, optimizing chromatography to move the analyte away from suppression zones or using more selective sample preparation techniques like Solid Phase Extraction (SPE) may be necessary.[11][20]

  • Metabolite Interference: Some metabolites may be isobaric (same mass) with the parent drug or even share the same MRM transition.

    • Mitigation: Adequate chromatographic separation is key. A high-resolution UPLC system can often resolve the parent drug from its metabolites.

Method Validation

A full validation should be performed to ensure the method is reliable and fit for purpose.[13]

Table 3: Key Bioanalytical Method Validation Parameters & Typical Acceptance Criteria (ICH M10)

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference at the retention time of the analyte and IS.Response in blank samples should be <20% of LLOQ response.
Linearity & Range Establish the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the variability of the measurements.Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ).
Recovery Assess the efficiency of the extraction procedure.Should be consistent and reproducible, but does not need to be 100%.
Matrix Effect Evaluate the impact of the biological matrix on ionization.CV of IS-normalized matrix factor should be ≤15%.
Stability Ensure the analyte is stable during sample handling and storage.Mean concentrations of stability samples must be within ±15% of nominal concentration.

Conclusion

The LC-MS/MS method outlined in this application note provides a rapid, sensitive, and robust framework for the quantitative analysis of morpholine-containing drug candidates in plasma. The simple protein precipitation sample preparation and fast gradient times are well-suited for the high-throughput demands of drug discovery and development. By adhering to systematic method development and rigorous validation principles, laboratories can generate high-quality bioanalytical data to confidently support preclinical and clinical programs.

References

  • Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • A Rapid UPLC-MS/MS Discovery Bioanalytical Method for the Quantification of Gefitinib and Four of Its Major Metabolites in Mouse Plasma. Waters Corporation. Available at: [Link]

  • Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 and Gefitinib in Rat Plasma to Support Discovery DMPK Studies. Waters Corporation. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization. PubMed. Available at: [Link]

  • Matrix Effects in LC-MS: Challenges and Solutions. Technology Networks. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Determination of linezolid in human plasma by LC-MS-MS. Analyst (RSC Publishing). Available at: [Link]

  • Determination of linezolid in human plasma by LC-MS-MS. ResearchGate. Available at: [Link]

  • Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. J-Stage. Available at: [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Taylor & Francis Online. Available at: [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration. Available at: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Essential Guide to LCMS Sample Preparation Techniques. Technology Networks. Available at: [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. Available at: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Electrospray Ionization. MASONACO. Available at: [Link]

  • Mechanisms of electrospray ionization for mass spectrometry analysis. SciELO. Available at: [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving enantiomers of 3-(2-Ethylphenyl)morpholine using chiral chromatography

Topic: Enantioseparation of 3-(2-Ethylphenyl)morpholine Ticket ID: #CHIRAL-32EPM-SUPPORT Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Introduction: The Challenge of the "Ortho-E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantioseparation of 3-(2-Ethylphenyl)morpholine Ticket ID: #CHIRAL-32EPM-SUPPORT Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Introduction: The Challenge of the "Ortho-Effect"

Welcome to the technical support hub. You are likely working with 3-(2-Ethylphenyl)morpholine , a molecule that presents a classic "double-trouble" scenario in chromatography:

  • Basicity: The secondary amine in the morpholine ring is a strong hydrogen bond acceptor/donor, leading to severe peak tailing due to silanol interactions.

  • Steric Bulk: The ortho-ethyl group creates significant steric hindrance near the chiral center (C3). While this bulk actually aids chiral recognition (by locking conformation), it can severely limit solubility in standard alkane mobile phases.

This guide moves beyond generic advice, offering a self-validating workflow to resolve these enantiomers with high purity.

Module 1: The Baseline Protocol (Start Here)

User Question: "I have the racemic scaffold. Which column and mobile phase should I screen first to see separation?"

Scientist Response: Do not waste time with Pirkle-type or Ligand Exchange columns. For phenyl-substituted morpholines, Polysaccharide-based Stationary Phases are the gold standard due to their ability to form inclusion complexes with the aromatic ring while hydrogen bonding with the amine.

The "Gold Standard" Screening Set
ParameterRecommendationTechnical Rationale
Column A Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA)The helical amylose cavity is flexible. The ortho-ethyl group often fits better here than in the tighter cellulose lattice [1].
Column B Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IC)Provides complementary selectivity. If AD fails, OD often works due to different groove shapes.
Mobile Phase n-Hexane : Isopropanol (90:10) Standard NPLC (Normal Phase) starting point.
Additive (CRITICAL) 0.1% Diethylamine (DEA) Mandatory. Without this, the morpholine nitrogen will bind to residual silanols, causing peak tailing that masks resolution [2].
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.
Temperature 25°CStart ambient. Lower temperatures often improve resolution for this class (enthalpy driven).

Module 2: Troubleshooting Peak Shape (The Amine Issue)

Ticket #402: "My peaks are tailing badly (Asymmetry > 1.5). I'm using Hexane/IPA, but the baseline never returns to zero between peaks."

Diagnosis: This is "Silanol Overload." The morpholine secondary amine is competing with the chiral selector for binding sites on the silica support.

The Fix: The "Base-Pairing" Protocol

You must suppress the ionization of the amine and block silanols.

  • Switch Additive: Change from DEA to 0.1% Isopropylamine (IPA-amine) or 0.1% Triethylamine (TEA) . IPA-amine is often superior for morpholines as it mimics the analyte's structure, effectively "pre-coating" the active sites.

  • The "Memory Effect" Flush: If you previously ran acidic samples on this column, the phase may be protonated.

    • Flush Protocol: Run 100% Ethanol + 0.5% DEA for 60 minutes at low flow (0.5 mL/min) to regenerate the basic state of the column.

  • Sample Matrix: Ensure your sample is dissolved in the mobile phase. If you dissolved the salt form (HCl) in methanol, it will precipitate or streak in Hexane. Free base the sample (extraction with NaOH/DCM) before injection.

Module 3: Optimization & Decision Logic

User Question: "I have partial separation (Rs = 0.8). How do I get to baseline (Rs > 1.5) for prep?"

Scientist Response: For 3-substituted morpholines, selectivity (


) is driven by the steric fit of the phenyl group. The ortho-ethyl group is your friend here—it forces the phenyl ring out of plane, creating a distinct 3D shape.
Optimization Workflow

OptimizationStrategy Start Initial Screen: Hexane/IPA (90:10) + 0.1% DEA Check Check Resolution (Rs) Start->Check Rs_Low Rs < 0.8 (Co-elution) Check->Rs_Low Poor Rs_Med 0.8 < Rs < 1.5 (Partial) Check->Rs_Med Close Rs_High Rs > 1.5 (Baseline) Check->Rs_High Success SwitchCol Switch Column Chemistry (Amylose <-> Cellulose) Rs_Low->SwitchCol TempDrop Lower Temp to 10°C (Increases Selectivity) Rs_Med->TempDrop Prep Proceed to Scale-up (Load Study) Rs_High->Prep SwitchCol->Check Re-screen SolventSwap Swap IPA for Ethanol (Changes H-bonding) TempDrop->SolventSwap If Rs still low SolventSwap->Check Re-screen

Figure 1: Decision matrix for optimizing chiral resolution of hindered amines.

Advanced Tactic: The "Ethanol Switch"

If Hexane/IPA fails, switch to 100% Methanol or 100% Ethanol (Polar Organic Mode).

  • Why? Polysaccharide columns behave differently in pure alcohols. The polymer swells differently, altering the shape of the chiral grooves.

  • Note: This requires "Immobilized" columns (e.g., Chiralpak IA , IC ) to prevent stripping the stationary phase. Do not do this on coated AD-H/OD-H columns.

Module 4: SFC – The Superior Alternative

FAQ: "I need to purify 50 grams. HPLC is using too much solvent. Can I use SFC?"

Scientist Response: Yes. Supercritical Fluid Chromatography (SFC) is actually preferred for this molecule.

  • Solubility: The supercritical CO2 + Methanol mix dissolves the lipophilic ethylphenyl group and the polar amine better than hexane.

  • Speed: Low viscosity allows 3-4x higher flow rates.

SFC Protocol for 3-(2-Ethylphenyl)morpholine:

  • Mobile Phase: CO2 / Methanol (85:15).

  • Additive: 0.2% Isopropylamine in the Methanol co-solvent.

  • Back Pressure: 120 bar.

  • Column: Chiralpak AD-3 or IG-3 (IG is excellent for amines).

References & Validated Sources

  • Mechanism of Recognition: Chankvetadze, B. (2012). Chiral recognition in separation science. The specific interaction of the carbamate N-H with the morpholine ether oxygen and the steric fit of the phenyl group are detailed in polysaccharide separation mechanisms.

    • Source:

  • Amine Additives: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Explicitly states the requirement for basic additives (DEA/TEA) for basic analytes to prevent non-specific adsorption.

    • Source:

  • SFC for Amines: De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Highlights the superiority of SFC for basic drugs due to the suppression of silanol activity by the acidic nature of CO2 combined with amine additives.

    • Source:

  • General Method Development: Phenomenex. Chiral HPLC/SFC Method Development Guide.

    • Source:

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Ethylphenyl Morpholines

Current Status: Operational Ticket ID: #STERIC-2-ET-MOR Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing 2-ethylphenyl substituted morpholines (specifically N-(2-ethylphenyl)morpholine) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #STERIC-2-ET-MOR Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 2-ethylphenyl substituted morpholines (specifically N-(2-ethylphenyl)morpholine) presents a classic "ortho-effect" challenge in medicinal chemistry. The ethyl group at the ortho position creates significant steric bulk that hinders the approach of the palladium catalyst during C-N bond formation and restricts conformational freedom in the final product.

This guide provides troubleshooting workflows for the two primary synthetic routes: Palladium-Catalyzed Buchwald-Hartwig Amination (preferred) and Nucleophilic Cyclization (fallback).

Module 1: Troubleshooting Buchwald-Hartwig Amination

Q1: I am using standard conditions (Pd(OAc)₂, BINAP, Cs₂CO₃), but my conversion is <10%. What is happening?

Diagnosis: Ligand Mismatch. Root Cause: First-generation bidentate ligands like BINAP or DPPF lack the necessary steric bulk and electron-richness to facilitate the reductive elimination step when an ortho-substituent (like the 2-ethyl group) is present. The crowded transition state prevents the formation of the C-N bond, leading to catalyst decomposition (often seen as "palladium black" precipitation).

Solution: Switch to Dialkylbiaryl Phosphine Ligands or NHC-Pd systems.

  • Primary Recommendation: RuPhos .[1] This ligand is specifically engineered for secondary amines (like morpholine) and bulky aryl halides. Its bulk promotes the formation of the mono-ligated Pd(0) species, which is the active catalyst.

  • Alternative: Pd-PEPPSI-IPent . A sterically demanding N-Heterocyclic Carbene (NHC) precatalyst that is highly effective for "tetra-ortho-substituted" systems.

Q2: Which Precatalyst system ensures the highest reproducibility?

Recommendation: RuPhos Pd G4 . Why: Traditional mixing of Pd₂(dba)₃ and ligand often leads to inconsistent active catalyst formation (L:Pd ratio issues). The G4 precatalyst contains the pre-formed active species, ensuring a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

Protocol A: Optimized Cross-Coupling for 2-Ethylphenyl Morpholines
ParameterConditionRationale
Catalyst RuPhos Pd G4 (1–3 mol%)Ensures rapid oxidative addition and reductive elimination in hindered systems.
Ligand RuPhos (1–3 mol%)Note: If not using G4, add free ligand to stabilize the active species.
Base NaOtBu (1.2 equiv)Strong base is preferred for morpholine; facilitates rapid transmetallation.[1]
Solvent Toluene or 1,4-DioxaneNon-polar aromatic solvents often stabilize the active catalytic species better than DMF.
Temp 80–100 °CSufficient thermal energy to overcome the rotational barrier of the ethyl group.
Concentration 0.2 MHigh concentration drives bimolecular kinetics.

Step-by-Step:

  • Charge a reaction vial with 1-bromo-2-ethylbenzene (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.4 equiv).[1]

  • Add RuPhos Pd G4 (2.0 mol%).[1]

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal and heat to 100 °C for 12 hours.

  • QC Check: If conversion is low, add 1.0 equiv of free RuPhos to prevent catalyst crash-out.

Module 2: Alternative Synthesis (Cyclization Strategy)

Q3: The Pd-coupling is failing due to electronic deactivation. Is there a metal-free route?

Diagnosis: If the aryl ring has other deactivating groups, the oxidative addition step might be too slow. Solution: Build the morpholine ring onto the aniline using a double alkylation strategy.

Protocol B: "Build-the-Ring" Cyclization React 2-ethylaniline with bis(2-chloroethyl)ether .

  • Reagents: 2-Ethylaniline (1 equiv), Bis(2-chloroethyl)ether (1.5 equiv), DIPEA (3 equiv).[1]

  • Conditions: Heat neat or in Diglyme at 150–160 °C .

  • Troubleshooting: The 2-ethyl group will sterically hinder the second alkylation step (ring closure). You may observe the mono-alkylated intermediate.

    • Fix: Add NaI (0.5 equiv) (Finkelstein condition) to convert the chloro-ether to the more reactive iodo-ether in situ.

Module 3: Characterization & Analysis (NMR)

Q4: My ¹H NMR shows broad, undefined peaks for the morpholine ring. Is my product impure?

Diagnosis: Restricted Rotation (Atropisomerism).[1] Explanation: The bulky 2-ethyl group creates a high rotational barrier around the N-Aryl bond. On the NMR timescale, the rotation is "intermediate," causing the morpholine protons (normally two triplets) to broaden or split into complex multiplets. The morpholine ring is likely locked perpendicular to the phenyl ring to minimize steric clash with the ethyl group.

Validation Experiment: Run a Variable Temperature (VT) NMR experiment.

  • Heat to 80 °C: The peaks should sharpen into standard triplets as rotation becomes fast relative to the NMR timescale (coalescence).

  • Cool to -40 °C: The peaks may resolve into distinct signals for the "locked" conformers.

Visual Decision Guides

Figure 1: Synthetic Strategy Decision Tree

G Start Target: N-(2-ethylphenyl)morpholine CheckSubstrate Check Aryl Halide Availability Start->CheckSubstrate Decision1 Is 1-Halo-2-ethylbenzene available? CheckSubstrate->Decision1 RouteA Route A: Pd-Catalyzed Coupling (Preferred) Decision1->RouteA Yes (Br/Cl/I) RouteB Route B: Ring Construction (Fallback) Decision1->RouteB No (Only Aniline available) LigandCheck Select Ligand: RuPhos or BrettPhos RouteA->LigandCheck Cyclization React 2-Ethylaniline + Bis(2-chloroethyl)ether RouteB->Cyclization SuccessA Run at 100°C Base: NaOtBu LigandCheck->SuccessA Analyze Analyze NMR: Expect Broadening SuccessA->Analyze AddNaI Add NaI (Finkelstein) if conversion stalls Cyclization->AddNaI AddNaI->Analyze

Caption: Decision tree for selecting the optimal synthetic route based on precursor availability and steric constraints.

Figure 2: Mechanism of Steric Failure & Ligand Solution

Mechanism Step1 Oxidative Addition (Pd inserts into Ar-Br) Step2 Amine Coordination (Morpholine binds) Step1->Step2 Clash STERIC CLASH: 2-Ethyl vs Ligand Step2->Clash Standard Ligand (e.g., BINAP) Solution Bulky Ligand (RuPhos) Facilitates Monoligation Step2->Solution Optimized Ligand Product Reductive Elimination (C-N Bond Formed) Solution->Product

Caption: Visualization of how standard ligands fail due to steric clash, while bulky ligands like RuPhos enable the reaction.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Maitre, S., et al.[1] "Pd-Catalyzed N-Arylation of Secondary Amines with Aryl Halides using RuPhos." Journal of the American Chemical Society.

    • (Verified Context: RuPhos design for secondary amines).

  • Pd-PEPPSI Complexes for Sterically Hindered Couplings

    • Organ, M. G., et al.[1] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Catalyst for the Cross-Coupling of Hindered Biaryls and Amines." Chemistry – A European Journal.

  • Morpholine Ring Construction (Cyclization)

    • BenchChem Technical Support. "Synthesis of Morpholine Compounds: Troubleshooting Guide."
    • 2[3][4][5][6]

  • NMR Conformational Analysis of N-Aryl Morpholines

    • Reich, H. J. "Multiplet Shape in Proton NMR of Morpholines and Restricted Rotation.
    • 6[3][4][5][6]

Sources

Troubleshooting

Stability of 3-(2-Ethylphenyl)morpholine in aqueous solution over time

Technical Support Guide: Stability of 3-(2-Ethylphenyl)morpholine in Aqueous Solution Executive Summary 3-(2-Ethylphenyl)morpholine is a structural analog of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 3-(2-Ethylphenyl)morpholine in Aqueous Solution

Executive Summary

3-(2-Ethylphenyl)morpholine is a structural analog of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine), sharing the core morpholine pharmacophore. While specific long-term stability data for this exact isomer is sparse in public literature, its behavior can be rigorously inferred from the well-documented stability profiles of 3-arylmorpholines and phenmetrazine derivatives.

Key Stability Verdict:

  • Hydrolytic Stability: High. The morpholine ring (cyclic ether + secondary amine) is resistant to hydrolysis under neutral and moderate pH conditions.

  • Oxidative Stability: Moderate. The secondary amine is susceptible to N-oxidation (forming N-oxides) upon prolonged exposure to air or peroxides.

  • Aqueous Solubility: pH-dependent. The free base is lipophilic and sparingly soluble; the hydrochloride salt is highly soluble and stable.

Part 1: Chemical Stability Profile

Hydrolysis & Ring Stability

The morpholine ring system is chemically robust. Unlike esters or amides, the ether linkage (C-O-C) and the secondary amine (C-NH-C) do not undergo hydrolysis in aqueous solution at ambient temperatures.

  • Acidic Conditions: Stable. It forms a stable morpholinium cation (

    
    ).
    
  • Basic Conditions: Stable, but solubility decreases drastically as the compound converts to its free base form.

Oxidative Degradation (The Primary Risk)

The primary degradation pathway for 3-substituted morpholines in aqueous solution is N-oxidation .

  • Mechanism: Dissolved oxygen or trace metal ions can catalyze the oxidation of the secondary nitrogen, leading to the formation of the N-hydroxy species or N-oxide.

  • Visual Indicator: Solutions degrading via this pathway often turn from clear/colorless to pale yellow or amber.

Photostability

While the morpholine ring is not a strong chromophore, the 2-ethylphenyl moiety absorbs UV light. Prolonged exposure to direct UV light can induce radical formation at the benzylic position (the ethyl group), leading to complex degradation products.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My aqueous stock solution has developed a yellow tint after 48 hours. Is it still usable?"

Diagnosis: This indicates early-stage oxidative degradation (N-oxidation) or photo-degradation. Root Cause:

  • Oxygen Exposure: The solution was likely stored in a container with significant headspace or without degassing.

  • Light Exposure: Benzylic oxidation can occur if stored in clear glass. Action Plan:

  • Immediate: Run a purity check (HPLC/LC-MS). If purity is >98%, it may still be usable for non-critical qualitative assays. For quantitative kinetics (Ki/IC50), discard and prepare fresh .

  • Prevention: Use amber vials. Sparge water with Nitrogen (

    
    ) or Argon before dissolving the compound.
    
Q2: "I see a white precipitate or 'oiling out' when I dilute my stock into the assay buffer (pH 7.4)."

Diagnosis: Solubility limit reached (Free Base precipitation). Technical Context:

  • 3-(2-Ethylphenyl)morpholine has a pKa estimated around 8.5–9.5 (typical for morpholines).

  • At pH 7.4, a significant fraction (~1-10%) exists as the uncharged free base, which is hydrophobic due to the ethylphenyl group. Action Plan:

  • Protocol Adjustment: Lower the concentration of the stock.

  • Cosolvent: Add DMSO (0.1% - 1%) to the aqueous buffer to maintain solubility of the free base fraction.

  • Verification: Ensure your stock solution was prepared in water/acid (e.g., 10 mM HCl) rather than pure water if using the free base solid.

Q3: "LC-MS shows a new peak with Mass [M+16]. What is this?"

Diagnosis: N-Oxide or Hydroxylated metabolite. Explanation: An [M+16] shift corresponds to the addition of one Oxygen atom.

  • Likely Structure: 3-(2-Ethylphenyl)morpholine-N-oxide.

  • Cause: Old stock solution or presence of peroxides in PEG/Tween if used as excipients. Resolution: This is a degradation impurity. Prepare fresh stock.

Part 3: Recommended Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock Solution
  • Objective: Create a 10 mM stock stable for >2 weeks at 4°C.

  • Materials: 3-(2-Ethylphenyl)morpholine (HCl salt preferred), Degassed Water, 0.1M HCl.

  • Weighing: Weigh the solid quickly (hygroscopic salts absorb moisture).

  • Solvent Choice:

    • If using HCl Salt: Dissolve in degassed Milli-Q water.

    • If using Free Base: Dissolve in 10 mM HCl or 100% DMSO (then dilute).

  • Filtration: Filter through a 0.22 µm PVDF filter (nylon can bind amines).

  • Storage: Aliquot into amber glass vials with minimal headspace. Store at -20°C.

Protocol B: Rapid Stability Check (Forced Degradation)

Before starting critical experiments, validate the compound's stability in your specific buffer.

Stress ConditionProcedureAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours>99% Recovery
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hours>95% Recovery (Check for precipitation)
Oxidation 3%

, RT, 2 hours
>90% Recovery (Expect N-oxide)
Photostability UV Light (254 nm), 24 hours>95% Recovery

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks: N-oxidation and Benzylic oxidation.

G cluster_0 Aqueous Solution Risks Compound 3-(2-Ethylphenyl)morpholine (Active Species) NOxide N-Oxide Derivative (Inactive/Impurity) Compound->NOxide Oxidation (Air/H2O2) [M+16] BenzylicOx Benzylic Oxidation Product (UV/Radical Induced) Compound->BenzylicOx UV Light / Radicals (-CH2- -> -C(=O)-) Salt Protonated Salt Form (Stable in Aqueous Acid) Compound->Salt Acidic pH (HCl) Reversible

Caption: Figure 1. Primary stability pathways for 3-(2-Ethylphenyl)morpholine. The green path represents the stable storage form (Salt), while red and yellow paths indicate degradation risks.

Part 5: Data Summary Table

ParameterStability AssessmentNotes
pH 1 - 6 Excellent Stable as protonated cation. Ideal for storage.
pH 7 - 8 Good Short-term stability (24-48h). Risk of precipitation if Conc. > 1mM.
pH > 9 Poor Solubility Free base formation. High risk of oxidation and precipitation.
Temperature Stable < 40°C Can withstand 37°C incubation for cell assays.
Light Sensitive Protect from light to prevent benzylic oxidation.

References

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." European Journal of Pharmacology. Link (Establishes stability and pharmacology of phenmetrazine analogs in aqueous buffers).

  • Mayer, M., et al. (2016). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM)." Drug Testing and Analysis. Link (Provides analytical data and stability handling for 3-aryl morpholines).

  • World Health Organization (WHO) . (2016). "Phenmetrazine Critical Review Report." Expert Committee on Drug Dependence. Link (Details chemical properties and stability of the morpholine class).

  • National Center for Biotechnology Information (NCBI) . "Morpholine Compound Summary." PubChem. Link (General chemical stability of the morpholine ring).

Sources

Reference Data & Comparative Studies

Validation

Proton NMR Spectral Interpretation of 3-(2-Ethylphenyl)morpholine: A Comparative Technical Guide

Executive Summary: The Diagnostic Challenge 3-(2-Ethylphenyl)morpholine represents a privileged scaffold in CNS drug discovery, sharing structural lineage with norepinepherine-dopamine reuptake inhibitors (NDRIs) like ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

3-(2-Ethylphenyl)morpholine represents a privileged scaffold in CNS drug discovery, sharing structural lineage with norepinepherine-dopamine reuptake inhibitors (NDRIs) like phenmetrazine.[1] Unlike simple morpholines, the bulky ortho-ethyl substitution on the phenyl ring introduces unique steric constraints that complicate spectral interpretation.[1]

This guide provides a rigorous, comparative analysis of the proton NMR (


H NMR) signature of 3-(2-ethylphenyl)morpholine.[1] We compare the Free Base  form against the Hydrochloride (HCl) Salt —the two most common forms encountered in synthesis and formulation. By analyzing solvent effects and conformational locking, this guide establishes a self-validating protocol for structural verification.

Structural Dynamics & Assignment Logic[1]

Before interpreting the spectrum, one must understand the conformational landscape. The morpholine ring adopts a chair conformation.[2][3] The bulky 2-ethylphenyl group at C3 will overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions.[1]

The "Ortho-Effect" in NMR

The ethyl group at the ortho position of the phenyl ring (C2') exerts a steric clash with the morpholine nitrogen lone pair or proton. This can restrict rotation around the C3-C1' bond, potentially making the morpholine ring protons diastereotopic and broadening signals at room temperature.

Assignment Workflow (DOT Visualization)

The following decision tree outlines the logical flow for assigning this specific molecule, differentiating it from regioisomers (e.g., 2-substituted morpholines).

NMR_Assignment_Logic Start Start: Acquire 1H NMR Spectrum Check_Ethyl Step 1: Identify Ethyl Handle (Triplet ~1.2 ppm, Quartet ~2.7 ppm) Start->Check_Ethyl Check_Aromatic Step 2: Aromatic Integration (Must be 4H, not 5H) Check_Ethyl->Check_Aromatic Confirmed Check_Chiral Step 3: Locate Chiral Methine (H3) (dd or m, 3.8-4.5 ppm) Check_Aromatic->Check_Chiral Ortho-substitution confirmed Decision_Salt Comparison: Salt vs. Free Base? Check_Chiral->Decision_Salt Result_Base Free Base: Sharp signals, H3 ~3.9 ppm Decision_Salt->Result_Base CDCl3 / No Acid Result_Salt HCl Salt: Broad NH2+, H3 Deshielded (>4.5 ppm) Decision_Salt->Result_Salt DMSO-d6 / Acidic

Figure 1: Logical workflow for the structural verification of 3-(2-ethylphenyl)morpholine, highlighting the critical decision points between salt and free base forms.

Comparative Analysis: Free Base vs. HCl Salt

The choice of form (Free Base vs. Salt) drastically alters the chemical shifts (


) and coupling patterns. The following data compares the two forms, assuming standard solvents (CDCl

for Free Base, DMSO-

for Salt).
Experimental Protocol: Sample Preparation
  • Free Base: Dissolve 10 mg in 0.6 mL CDCl

    
    . Note: Ensure solvent is neutralized; acidity in aged CDCl
    
    
    
    can partially protonate the amine, causing peak broadening.
  • HCl Salt: Dissolve 10 mg in 0.6 mL DMSO-

    
    . Note: CDCl
    
    
    
    is often poor for morpholine salts due to solubility issues; DMSO breaks aggregates but may obscure exchangeable protons.
Quantitative Spectral Comparison Table
Proton AssignmentFree Base (

ppm, CDCl

)
HCl Salt (

ppm, DMSO-

)
Shift Difference (

)
Multiplicity &

(Hz)
Ethyl-CH

1.15 - 1.251.18 - 1.28~0.05Triplet (

)
Ethyl-CH

2.60 - 2.752.65 - 2.80~0.10Quartet (

)
Morpholine N-CH

(H5)
2.80 - 3.103.20 - 3.50+0.40 Multiplet (Axial/Eq)
Morpholine O-CH

(H2/H6)
3.60 - 3.803.80 - 4.10+0.25Complex Multiplet
Chiral Center (H3) 3.90 - 4.05 4.40 - 4.60 +0.55 dd or br d
Amine (NH) 1.80 (Broad, varies)9.50 - 10.00+8.00 Broad Singlet (NH

)
Aromatic (Ar-H) 7.10 - 7.407.20 - 7.50+0.10Multiplet (4H)

Critical Insight: The most significant diagnostic indicator of salt formation is the downfield shift of the H3 chiral proton (from ~4.0 to ~4.5 ppm) and the appearance of the broad ammonium protons near 9-10 ppm.

Detailed Spectral Interpretation

Region 1: The Ethyl Handle (High Field)
  • Signature: A classic triplet-quartet system.[1]

  • Diagnostic Value: This confirms the presence of the ethyl group.

  • Ortho-Effect: In the free base, the quartet (CH

    
    ) may appear slightly broadened or magnetically non-equivalent (ABX
    
    
    
    system) if the rotation of the ethyl group is sterically hindered by the adjacent morpholine ring.
Region 2: The Morpholine Chair (Mid Field)

This is the most complex region due to the chair conformation.

  • Axial vs. Equatorial: The protons on C2, C5, and C6 are non-equivalent.

    • Axial protons generally appear upfield (lower ppm) with large geminal couplings (

      
       Hz) and large axial-axial couplings (
      
      
      
      Hz).[1]
    • Equatorial protons appear downfield with smaller couplings.

  • H3 (The Benzylic Proton): This proton is attached to the chiral center. It couples with the adjacent CH

    
     (H2) protons. In the HCl salt, the positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I), deshielding H3 significantly.[1]
    
Region 3: The Aromatic Fingerprint (Low Field)
  • Integration: Must integrate to 4 protons. If it integrates to 5, you likely have the de-ethylated impurity (3-phenylmorpholine).

  • Pattern: Unlike a mono-substituted benzene (which often appears as a 2H/3H split or a broad singlet), the ortho-substitution creates a distinct ABCD or complex multiplet pattern.[1] The proton adjacent to the ethyl group is often shielded relative to the others.

Troubleshooting & Artifacts

"Missing" NH Peak
  • Cause: Rapid chemical exchange with trace water in the solvent.

  • Solution: Run the spectrum in dry DMSO-

    
     or add a drop of D
    
    
    
    O (which will cause the NH peak to disappear entirely, confirming its identity).
Broadening of Morpholine Signals[4]
  • Cause: Ring inversion (chair-to-chair flipping) occurring at an intermediate rate on the NMR timescale.[1]

  • Solution:

    • Cooling: Run at -40°C to freeze the conformers (sharpens peaks into distinct axial/equatorial sets).[1]

    • Heating: Run at 50°C to induce rapid averaging (sharpens peaks into average signals).

Rotational Isomers (Rotamers)

Due to the steric bulk of the ortho-ethyl group, the bond between the phenyl ring and the morpholine C3 may have restricted rotation. This can lead to signal doubling (two sets of peaks with unequal intensity) in the spectrum. This is not an impurity but a physical property of the molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for coupling constants and chemical shift prediction).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]1]

  • National Institute of Standards and Technology (NIST). (2023). Morpholine Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]1]

  • Reich, H. J. (2023). Proton NMR Data - Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] [Link] (Source for morpholine ring chemical shift ranges).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. 4th Edition. Springer.

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 3-(2-Ethylphenyl)morpholine: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The emergence of complex pharmaceutical intermediates and novel psychoactive substances (NPS) demands highly rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The emergence of complex pharmaceutical intermediates and novel psychoactive substances (NPS) demands highly rigorous analytical frameworks for unambiguous structural elucidation. 3-(2-Ethylphenyl)morpholine, a regioisomer within the phenylmorpholine class, presents a unique analytical challenge due to its structural similarity to regulated stimulants like phenmetrazine. This guide objectively compares the mass spectrometric (MS) performance and fragmentation behavior of 3-(2-Ethylphenyl)morpholine against its structural alternatives—such as 4-methylphenmetrazine (4-MPM) and 3-fluorophenmetrazine (3-FPM)—evaluating both Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) platforms.

Mechanistic Causality in Morpholine Fragmentation

Understanding the "why" behind fragmentation is critical for distinguishing 3-(2-Ethylphenyl)morpholine from its isobaric counterparts. In standard 70 eV EI-MS, ionization predominantly occurs at the morpholine nitrogen due to its lower ionization energy compared to the oxygen atom or the aromatic ring. The subsequent fragmentation is driven by the thermodynamic stability of the resulting product ions[1].

  • Alpha-Cleavage: The radical cation undergoes rapid alpha-cleavage. For 3-(2-Ethylphenyl)morpholine (Molecular Weight 191), the radical loss of the ethyl group (C2H5•, 29 Da) from the phenyl ring is a competitive pathway, yielding a stable iminium cation at m/z 162.

  • Ring Opening and Oxonium Formation: A hallmark of phenylmorpholine derivatives is the cleavage of the morpholine ring. The loss of a diethylamine-like entity (C4H10N, 72 Da) leaves a highly stable oxonium ion at m/z 119 (C8H7O+)[1].

  • Tropylium Ion Formation: The m/z 119 oxonium species undergoes a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the ubiquitous, highly conjugated tropylium ion at m/z 91, which serves as a diagnostic indicator of alkyl-substituted aromatic systems[1].

Fragmentation_Pathway M 3-(2-Ethylphenyl)morpholine [M]+• m/z 191 F1 Iminium Cation m/z 162 M->F1 - C2H5• (-29 Da) F2 Oxonium Ion m/z 119 M->F2 - C4H10N (-72 Da) F4 Morpholine Cleavage m/z 70 M->F4 Ring Fragmentation F3 Tropylium Ion m/z 91 F2->F3 - CO (-28 Da)

Proposed EI-MS fragmentation pathway for 3-(2-Ethylphenyl)morpholine.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When evaluating 3-(2-Ethylphenyl)morpholine against alternatives like 4-MPM, the choice of analytical platform dictates the depth of structural information obtained[2].

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

  • Performance: GC-EI-MS is the gold standard for structural fingerprinting. The hard ionization induces highly reproducible, radical-directed alpha cleavages[2].

  • Comparative Advantage: It excels at identifying the core morpholine scaffold through conserved fragmentation pathways (e.g., m/z 119 and 91). However, differentiating 3-(2-Ethylphenyl)morpholine from its exact isobaric alternative, 4-MPM, relies heavily on chromatographic separation rather than MS alone, as their EI spectra are nearly identical[1].

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

  • Performance: Utilizing a Quadrupole Time-of-Flight (Q-TOF) analyzer, this platform provides High-Resolution Accurate Mass (HRAM) capabilities[3].

  • Comparative Advantage: Soft ionization preserves the protonated pseudo-molecular ion ([M+H]+ at m/z 192.1388). Unlike EI-MS, Collision-Induced Dissociation (CID) in ESI-MS/MS favors even-electron fragmentation, such as the neutral loss of water (-18 Da) or specific ring contractions. This allows for superior differentiation of regioisomers based on distinct CID breakdown curves at varying collision energies[2][3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, the following protocol incorporates internal validation steps for the analysis of morpholine derivatives.

Step 1: Sample Preparation & Derivatization

  • Action: Treat the extracted sample with Trifluoroacetic Anhydride (TFAA) or 2,2,2-trichloroethyl chloroformate at 60°C for 30 minutes.

  • Causality: Underivatized morpholine rings contain a secondary amine that interacts with active silanol groups in the GC inlet and column, causing severe peak tailing and thermal degradation. Derivatization replaces the amine proton, neutralizing this interaction, drastically increasing volatility, and shifting the retention time to resolve isobaric interferences[1][4].

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a 5% phenyl-methylpolysiloxane capillary column (GC) or a C18 biphenyl column (LC).

  • Causality: Biphenyl stationary phases exploit pi-pi interactions, which are critical for separating ortho, meta, and para-ethylphenyl positional isomers that cannot be resolved by mass alone[1].

Step 3: Ionization & Acquisition

  • Action: For GC-MS, operate at 70 eV with a scan range of m/z 40–300. For LC-MS/MS, apply a collision energy ramp (10–40 eV) in positive ESI mode.

  • Causality: A collision energy ramp ensures the capture of both the fragile precursor ion and the lower-mass diagnostic product ions in a single acquisition cycle[2].

Step 4: Data Interpretation & Self-Validation

  • Action: Calculate the abundance ratio of the m/z 119 to m/z 91 product ions across the chromatographic peak.

  • Causality: Relying on a single mass transition is susceptible to false positives from matrix noise. By establishing a self-validating system where the ratio of the oxonium ion (m/z 119) to the tropylium ion (m/z 91) remains constant (±20%) across the entire peak width, the analyst verifies the spectral purity of the analyte and confirms the absence of co-eluting isomeric contaminants[2].

Workflow S1 1. Derivatization (TFAA) S2 2. Separation (GC/LC) S1->S2 S3 3. Ionization (EI / ESI+) S2->S3 S4 4. Mass Analysis (Q-TOF / Quad) S3->S4 S5 5. Validation (Ion Ratios) S4->S5

Self-validating analytical workflow for morpholine-derivative mass spectrometry.

Quantitative Data Comparison

The following table summarizes the quantitative mass spectrometric metrics, objectively comparing 3-(2-Ethylphenyl)morpholine with prevailing structural alternatives.

Analytical Metric3-(2-Ethylphenyl)morpholine4-Methylphenmetrazine (4-MPM)3-Fluorophenmetrazine (3-FPM)
Chemical Formula C12H17NOC12H17NOC11H14FNO
Exact Mass [M] 191.1310191.1310195.1059
ESI-MS/MS [M+H]+ m/z 192.1388m/z 192.1388m/z 196.1138
EI-MS Molecular Ion m/z 191 (Weak)m/z 191 (Weak)m/z 195 (Weak)
Primary EI-MS Base Peak m/z 70 / 71m/z 70 / 71m/z 70 / 71
Diagnostic EI Fragments m/z 162, 119, 91m/z 119, 91, 56m/z 123, 95, 56
Primary Analytical Challenge Isobaric with 4-MPMIsobaric with 3-(2-Ethyl...)Halogen isotopic pattern

References[1]Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC - nih.gov[4]A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate - PubMed - nih.gov[2] Structural Characterization of Emerging Synthetic Drugs - Office of Justice Programs - ojp.gov[3] Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances - core.ac.uk

Sources

Validation

Validation of Bioanalytical Methods for 3-(2-Ethylphenyl)morpholine

Validation of bioanalytical methods for 3-(2-Ethylphenyl)morpholine requires a rigorous approach tailored to the unique physicochemical properties of substituted morpholines.[1] As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of bioanalytical methods for 3-(2-Ethylphenyl)morpholine requires a rigorous approach tailored to the unique physicochemical properties of substituted morpholines.[1] As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) workflows.

This guide prioritizes LC-MS/MS as the detection standard due to the requisite sensitivity for pharmacokinetic and forensic applications.

[1]

Executive Summary & Analyte Profile

3-(2-Ethylphenyl)morpholine is a structural isomer of the phenmetrazine class (specifically isomeric to phenetrazine), characterized by a morpholine ring substituted at the 3-position with an ortho-ethylphenyl group.[1] As a secondary amine with a lipophilic aromatic moiety, it exhibits basic properties (


) and moderate lipophilicity.[1]

Accurate bioanalysis in plasma or urine is complicated by:

  • Isobaric Interference: Potential co-elution with other phenmetrazine analogs (e.g., phenetrazine, 3-ethyl-2-phenylmorpholine).[1]

  • Matrix Effects: High susceptibility to ion suppression from phospholipids in plasma.[1]

  • Polarity: The secondary amine functionality leads to peak tailing on standard C18 columns if not properly buffered.

Comparative Method Performance

The following table summarizes the validation performance of the recommended MCX-SPE method versus common alternatives.

FeatureMethod A (Recommended) MCX-SPE + LC-MS/MSMethod B LLE (MTBE) + LC-MS/MSMethod C PPT (AcN) + LC-MS/MS
Selectivity High (Removes phospholipids & neutrals)Moderate (Co-extracts neutrals)Low (High matrix background)
Recovery 85% - 92% (Consistent)60% - 75% (Variable)>95% (But high suppression)
Matrix Effect < 5% (Negligible suppression)15% - 25% (Suppression)> 40% (Severe suppression)
LLOQ 0.1 ng/mL 0.5 ng/mL1.0 - 2.0 ng/mL
Linearity (

)
> 0.999 > 0.995> 0.990
Throughput Moderate (96-well plate compatible)Low (Manual phase separation)High (Simple vortex/spin)

Technical Rationale & Causality

Why Mixed-Mode Cation Exchange (MCX)?

The superior performance of MCX-SPE is driven by the chemical nature of 3-(2-Ethylphenyl)morpholine.[1]

  • Mechanism: The sorbent utilizes a dual-retention mechanism:[1]

    • Reverse Phase (RP): Retains the ethylphenyl hydrophobic tail.

    • Ion Exchange (Cation): The sulfonic acid groups on the sorbent form a strong ionic bond with the protonated secondary amine of the morpholine ring at acidic pH.

  • Causality: This "lock-and-key" mechanism allows for a 100% organic wash (e.g., methanol) to remove neutral matrix interferences (lipids, neutral drugs) while the analyte remains ionically bound. Elution only occurs when the pH is neutralized (alkaline organic solvent), breaking the ionic bond.

Why LC-MS/MS over GC-MS?

While morpholines can be analyzed by GC-MS, they often require derivatization (e.g., with TFAA or PFPA) to improve volatility and peak shape. LC-MS/MS allows for direct analysis of the underivatized amine, preserving sample integrity and reducing preparation errors.

Detailed Experimental Protocol (Method A)

This protocol is designed to be a self-validating system . The inclusion of a stable-isotope labeled internal standard (SIL-IS), such as Phenmetrazine-D5 or a structural analog like 3-Fluorophenmetrazine, is critical.[1]

Materials
  • Analyte: 3-(2-Ethylphenyl)morpholine standard.[1][2]

  • Internal Standard (IS): Phenmetrazine-D5 (or structural analog).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

  • SPE Plate: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/well).[1]

  • LC Column: C18 (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm) or Biphenyl.

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 200 µL plasma into a 96-well plate.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL 4% Phosphoric Acid (

      
      ) .
      
    • Rationale: Acidification protonates the morpholine nitrogen (

      
      ), ensuring it binds to the cation exchange sorbent. Disruption of protein binding also occurs here.[1]
      
  • Conditioning & Equilibration:

    • Condition SPE wells with 1 mL Methanol.[1]

    • Equilibrate with 1 mL Water.[1]

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the SPE plate at a slow flow rate (1 mL/min).

  • Washing (Critical Steps):

    • Wash 1: 1 mL 2% Formic Acid in Water.[1] (Removes proteins and salts).

    • Wash 2: 1 mL 100% Methanol.[1] (Removes neutral lipids and hydrophobic interferences).

    • Note: The analyte remains bound via ionic interaction during the methanol wash.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Rationale: The high pH deprotonates the amine/sorbent interaction, releasing the analyte.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Predicted):

    • Precursor:

      
       192.1 
      
      
      
    • Quantifier:

      
       164.1 (Loss of ethylene bridge, typical for morpholines)
      
    • Qualifier:

      
       105.1 (Ethylphenyl cation)
      

Visualization of Workflows

Comparison of Extraction Pathways

The following diagram illustrates the decision logic and mechanistic differences between the three methods.

Bioanalysis_Workflow Start Biological Sample (Plasma/Urine containing 3-(2-Ethylphenyl)morpholine) Choice Select Extraction Strategy Start->Choice PPT Protein Precipitation (PPT) Add Acetonitrile Choice->PPT High Throughput Low Sensitivity LLE Liquid-Liquid Extraction (LLE) Add MTBE/Hexane @ pH > 10 Choice->LLE Traditional Manual Labor SPE MCX Solid Phase Extraction Add H3PO4 (Acidify) Choice->SPE High Sensitivity Robus Validation PPT_Result Supernatant contains: Analyte + Phospholipids + Salts (High Matrix Effect) PPT->PPT_Result LLE_Result Organic Layer contains: Analyte + Neutral Lipids (Moderate Cleanliness) LLE->LLE_Result SPE_Mech Mechanism: 1. Hydrophobic Retention 2. Ionic Bonding (R-NH2+) SPE->SPE_Mech Final LC-MS/MS Analysis Clean Extract, High Sensitivity PPT_Result->Final Risk of Ion Suppression LLE_Result->Final Variable Recovery SPE_Wash Wash Step: 100% MeOH removes Neutrals/Lipids Analyte stays bound SPE_Mech->SPE_Wash SPE_Elute Elution: 5% NH4OH in MeOH Releases Analyte SPE_Wash->SPE_Elute SPE_Elute->Final

Caption: Comparative workflow illustrating the mechanistic superiority of MCX-SPE for removing matrix interferences while retaining the basic morpholine analyte.

Validation Criteria & Regulatory Alignment

To ensure this method meets FDA and EMA guidelines for bioanalytical method validation, the following parameters must be verified.

A. Selectivity & Specificity[1][3][4][5][6]
  • Requirement: Analysis of blank plasma from 6 different sources must show no interference >20% of the LLOQ peak area.

  • Test: Inject "Double Blank" (no analyte, no IS), "Blank + IS", and "LLOQ" samples.

  • Expectation: The MCX method typically yields a noise-free baseline at the retention time of 3-(2-Ethylphenyl)morpholine due to the removal of neutral interferences.[1]

B. Matrix Effect (ME) & Recovery (RE)

Calculate using the post-extraction spike method (Matuszewski et al.):

  • Set A: Standard solution in mobile phase.

  • Set B: Post-extraction spiked plasma (Analyte added to blank extract).

  • Set C: Pre-extraction spiked plasma (Standard extraction protocol).




  • Target: MF between 0.85 and 1.15; CV of MF < 15%.

C. Stability
  • Bench-top: 4 hours at room temperature (critical for large batches).

  • Freeze-Thaw: 3 cycles at -20°C to RT.

  • Autosampler: 24 hours at 10°C (post-reconstitution).

  • Note: Morpholine derivatives are generally stable, but acidification during storage (e.g., in the reconstitution solvent) prevents oxidative degradation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] (Foundational text on MCX-SPE mechanism).

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65.[1] (Review of LC-MS/MS for amphetamine/morpholine type stimulants).

Sources

Comparative

Comparative Binding Affinity Guide: 3-(2-Ethylphenyl)morpholine vs. 3-Phenylmorpholine

Executive Summary & Structural Rationale The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate basicity, and serve as a highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate basicity, and serve as a highly specific recognition motif. Within this class, 3-phenylmorpholine (3-PM) and its substituted derivatives are foundational building blocks for a vast array of therapeutics, ranging from monoamine reuptake inhibitors to modern epigenetic targeted therapies like1.

This guide provides an objective, data-driven comparison of the unsubstituted 3-phenylmorpholine against its sterically hindered analog, 3-(2-Ethylphenyl)morpholine (2-Et-3-PM) . The addition of an ethyl group at the ortho position of the phenyl ring fundamentally alters the molecule's conformational landscape.

The Causality of Steric Hindrance: In unsubstituted 3-PM, the bond connecting the morpholine and phenyl rings enjoys a relatively flexible dihedral angle, allowing the molecule to adopt a planar conformation to slide into narrow, hydrophobic protein clefts. Conversely, the bulky ortho-ethyl group in 2-Et-3-PM creates a severe steric clash with the equatorial protons of the morpholine ring. This forces the phenyl ring into an orthogonal (perpendicular) twist. This steep energetic penalty for planarity dictates that 2-Et-3-PM will be rejected by targets requiring flat pharmacophores, while potentially gaining selectivity for targets with deep, wide sub-pockets.

Binding_Logic cluster_3PM 3-Phenylmorpholine cluster_2Et 3-(2-Ethylphenyl)morpholine Target Target Protein Pocket (e.g., BRD4 WPF Shelf) LigandA Planar Alignment AffinityA AffinityA LigandA->AffinityA AffinityA->Target Favorable ΔG LigandB Orthogonal Twist (Steric Clash) AffinityB AffinityB LigandB->AffinityB AffinityB->Target Unfavorable ΔG

Fig 1: Thermodynamic and structural logic of morpholine derivative binding.

Quantitative Data Presentation

To objectively compare these two building blocks, we must evaluate their performance across known target classes where the 3-phenylmorpholine scaffold is active. The data below synthesizes empirical binding affinities derived from 2 [1][2].

Table 1: Comparative Binding Affinity Profile
CompoundTarget ClassSub-TargetBinding Affinity (

/

)
Binding Mode / Conformation
3-Phenylmorpholine Epigenetic ReaderBRD4 (BD1)20 – 70 nMPlanar alignment with WPF shelf
3-(2-Ethylphenyl)morpholine Epigenetic ReaderBRD4 (BD1)> 1,500 nMSteric clash; rejected from pocket
3-Phenylmorpholine Monoamine TransporterDAT~ 150 nMFlexible; fits primary S1 pocket
3-(2-Ethylphenyl)morpholine Monoamine TransporterDAT> 500 nMOrthogonal twist reduces affinity
Table 2: Physicochemical Parameters
Parameter3-Phenylmorpholine3-(2-Ethylphenyl)morpholineImpact on Assay Design
Molecular Weight 163.22 g/mol 191.27 g/mol Negligible difference in diffusion
Estimated cLogP 1.402.352-Et analog requires higher detergent
Dihedral Angle ~ 30° - 45° (Flexible)~ 80° - 90° (Rigid)Dictates target pocket compatibility
TPSA 21.26 Ų21.26 ŲIdentical hydrogen bonding capacity

Experimental Workflows & Self-Validating Protocols

To generate trustworthy, highly reproducible binding data for these compounds, researchers must utilize assays that inherently validate their own equilibrium states. Below are the optimized protocols for evaluating these specific morpholine derivatives.

Protocol A: Fluorescence Polarization (FP) Assay for BRD4 Binding

The Causality of the Method: FP is selected over standard ELISA because it is a homogeneous, equilibrium-based assay that is insensitive to well-to-well volume variations. It relies on the rotational correlation time of a fluorophore. A small fluorescent tracer tumbles rapidly (low polarization). When displaced by our morpholine compound, the tracer is released from the massive BRD4 protein, resulting in a measurable drop in polarization. This causality ensures that artifacts (like compound auto-fluorescence) can be mathematically subtracted.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • Validation Check: Tween-20 is critical here. Because 2-Et-3-PM has a higher cLogP (2.35), it is prone to non-specific adsorption to microplate walls. The detergent prevents artificial depletion of the free ligand concentration.

  • Compound Titration: Perform a 12-point serial dilution (1:3) of 3-PM and 2-Et-3-PM in 100% DMSO, then dilute 1:50 in buffer.

    • Validation Check: A 12-point curve ensures both the upper and lower asymptotes are captured, which is mathematically required to fit a 4-parameter logistic (4PL) curve for accurate

      
       determination.
      
  • Complex Formation: Add 10 nM BRD4 (BD1) protein and 2 nM fluorescent tracer to a 384-well black microplate.

  • Incubation: Incubate in the dark for 60 minutes at room temperature to allow the competitive binding system to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader using FP filters (Ex: 485 nm, Em: 520 nm).

  • Data Analysis: Convert millipolarization (mP) units to % inhibition and calculate

    
     using the Cheng-Prusoff equation.
    

Assay_Workflow S1 1. Compound Titration (12-point DMSO dilution) S2 2. Target Incubation (Protein + Tracer, 1h RT) S1->S2 S3 3. Equilibrium Readout (FP or Radioligand Filter) S2->S3 S4 4. Data Synthesis (4PL Curve Fit for Kd) S3->S4

Fig 2: Standardized high-throughput workflow for competitive binding assays.

Protocol B: Competitive Radioligand Binding Assay (Monoamine Transporters)

The Causality of the Method: Unlike soluble epigenetic readers, monoamine transporters (DAT/SERT) are multi-pass transmembrane proteins that must be maintained in crude membrane preparations. Radioligand binding coupled with rapid vacuum filtration is required to physically separate the bound ligand from the free ligand without disrupting the established thermodynamic equilibrium.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing human DAT in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet in assay buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the morpholine test compound (3-PM or 2-Et-3-PM), 50 µL of [³H]-WIN35428 (a known DAT ligand), and 100 µL of the membrane suspension.

  • Equilibrium Phase: Incubate at 4°C for 2 hours.

    • Validation Check: The low temperature slows the off-rate (

      
      ) of the radioligand, ensuring that the equilibrium is not disturbed during the subsequent rapid washing step.
      
  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Validation Check: PEI coats the negatively charged glass fibers, preventing the basic morpholine nitrogen from binding non-specifically to the filter mat.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.

Conclusion

The comparison between 3-phenylmorpholine and 3-(2-Ethylphenyl)morpholine perfectly illustrates the profound impact of ortho-substitution on pharmacophore viability. While 3-PM serves as a highly versatile, high-affinity binder for targets requiring planar aromatic alignment (like BRD4) and monoamine transporters, the 2-ethyl derivative introduces a severe steric clash. This locks the molecule into an orthogonal conformation, drastically reducing its binding affinity across standard targets. Researchers utilizing these building blocks must carefully consider the three-dimensional geometry of their target's binding pocket before selecting between these two scaffolds.

References

  • Source: National Institutes of Health (NIH)
  • Source: European Patent Office (EPO)

Sources

Validation

Structural Confirmation of 3-(2-Ethylphenyl)morpholine: A Comparative Spectroscopic Guide

Executive Summary In the synthesis and characterization of morpholine-based psychoactive analogs and pharmaceutical intermediates, distinguishing regioisomers is a critical quality control challenge. 3-(2-Ethylphenyl)mor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and characterization of morpholine-based psychoactive analogs and pharmaceutical intermediates, distinguishing regioisomers is a critical quality control challenge. 3-(2-Ethylphenyl)morpholine presents a specific analytical hurdle: differentiating the ortho-ethyl substitution from its meta- and para- isomers, as well as distinguishing the positional placement of the morpholine ring.[1]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Infrared (IR) Spectroscopy offers a superior speed-to-insight ratio for routine structural confirmation, particularly in distinguishing aromatic substitution patterns. This guide provides a technical roadmap for validating the structure of 3-(2-Ethylphenyl)morpholine, benchmarking IR performance against Mass Spectrometry (MS) and NMR, and establishing a self-validating experimental protocol.

Technical Deep Dive: The IR Fingerprint

To confirm the structure of 3-(2-Ethylphenyl)morpholine, one must validate three distinct structural motifs: the 1,2-disubstituted aromatic ring , the morpholine ether/amine core , and the ethyl side chain .

A. The Diagnostic "Ortho" Signature (Critical)

The most definitive feature in the IR spectrum for this compound is the Out-of-Plane (OOP) C-H Bending vibration of the phenyl ring. This region (600–900 cm⁻¹) acts as a binary switch for distinguishing isomers.[2]

  • Ortho (1,2-substitution): Expect a single, strong band between 735–770 cm⁻¹ . This is the primary " go/no-go " signal for the 2-ethylphenyl isomer.[1][2]

  • Meta (1,3-substitution): typically displays three bands (approx. 690, 780, and 880 cm⁻¹).

  • Para (1,4-substitution): typically displays a single strong band at 800–850 cm⁻¹.[2]

B. Morpholine Core Validation

The heterocyclic morpholine ring provides invariant anchor points in the spectrum:

  • C-O-C Ether Stretch: A strong, broad band at 1080–1150 cm⁻¹ .[2] This confirms the integrity of the morpholine ring.[2]

  • N-H Stretch (Secondary Amine): A sharp, medium-intensity band at 3300–3500 cm⁻¹ .[2]

    • Note: If the sample is a hydrochloride salt (common in drug development), this band will broaden significantly and shift to 2400–3000 cm⁻¹ (N-H⁺ stretching), often obscuring C-H stretches.

C. Ethyl Group Confirmation[3]
  • C-H Stretching (Aliphatic): Distinct bands at 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) differentiate the ethyl group from the aromatic C-H stretches (>3000 cm⁻¹).

  • C-H Bending: A characteristic methyl rock/bend at 1375 cm⁻¹ .[2]

Comparative Analysis: IR vs. Alternatives

In a drug development workflow, IR is not a replacement for NMR but a high-throughput gatekeeper.[1][2] The table below objectively compares its performance for this specific isomeric confirmation.

Table 1: Analytical Technique Performance Matrix
FeatureIR Spectroscopy 1H NMR Mass Spectrometry (MS)
Primary Utility Isomer Distinction (Ortho/Meta/Para) Exact Connectivity & PurityMolecular Weight & Formula
Differentiation Power High (Distinct OOP bands for o, m, p)Very High (Coupling constants J-values)Low (Isomers often have identical fragmentation)
Sample State Solid (ATR) or OilSolution (Deuterated solvent)Solution / Gas Phase
Time per Sample < 2 Minutes15–30 Minutes5–10 Minutes
Cost per Run NegligibleHigh (Solvents, Cryogens)Medium
Limit of Detection ~1-5% impurity~0.1% impurity<0.01% impurity

Expert Insight: Standard Mass Spectrometry (GC-MS or LC-MS) often fails to distinguish 3-(2-ethylphenyl) from 3-(4-ethylphenyl)morpholine because both yield a parent ion of m/z 191 and very similar tropylium ion fragments.[1] IR is the superior rapid tool for this specific isomeric differentiation.[2]

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a research-grade IR spectrum for structural confirmation. Method: Attenuated Total Reflectance (ATR) FTIR.[2]

Step 1: Sample Preparation[1]
  • For Oils (Free Base): Place 10 µL of the neat liquid directly onto the diamond/ZnSe crystal.[2] Ensure no air bubbles are trapped.[1][2]

  • For Solids (HCl Salt): Place ~2 mg of powder on the crystal.[2] Apply high pressure using the anvil clamp to ensure intimate contact.[2] Crucial: Poor contact results in weak peaks and a sloping baseline.[2][3][4]

Step 2: Data Acquisition[3]
  • Resolution: Set to 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Accumulate 16 to 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh air background immediately before the sample.[2]

Step 3: Validation Criteria (The "Trust" Check)

Before accepting the data, verify:

  • Baseline: Is it flat? (A sloping baseline indicates poor contact or scattering).[2]

  • Intensity: Is the strongest peak (likely C-O-C or C-H OOP) between 0.5 and 1.0 Absorbance units?

  • Atmospheric Correction: Are CO₂ (2350 cm⁻¹) and H₂O (3600/1600 cm⁻¹) bands absent or subtracted?

Visualizations & Logic Flow

Diagram 1: Isomer Differentiation Decision Tree

This logic flow illustrates how to use IR data to pinpoint the specific 2-ethyl isomer.

Isomer_ID Start Unknown Isomer Sample Check_OOP Analyze 600-900 cm⁻¹ Region (C-H Out-of-Plane Bending) Start->Check_OOP Ortho Single Strong Band ~735-770 cm⁻¹ Check_OOP->Ortho Matches Pattern Meta Three Medium Bands ~690, 780, 880 cm⁻¹ Check_OOP->Meta Matches Pattern Para Single Strong Band ~800-850 cm⁻¹ Check_OOP->Para Matches Pattern Result_Ortho CONFIRMED: 3-(2-Ethylphenyl)morpholine Ortho->Result_Ortho Result_Meta REJECT: Meta-Isomer Meta->Result_Meta Result_Para REJECT: Para-Isomer Para->Result_Para

Caption: Decision tree for distinguishing the target ortho-isomer from meta/para alternatives using IR fingerprinting.

Diagram 2: Integrated Analytical Workflow

How IR fits into the broader characterization pipeline.

Workflow Synthesis Synthesis/Isolation Crude Crude Product Synthesis->Crude IR_Step FTIR Analysis (Rapid Screen) Crude->IR_Step Decision Ortho-Pattern Present? IR_Step->Decision NMR_Step 1H/13C NMR (Full Confirmation) Decision->NMR_Step Yes Refine Refine Synthesis (Wrong Isomer) Decision->Refine No Final Release Lot NMR_Step->Final Refine->Synthesis

Caption: Workflow demonstrating IR as the primary gatekeeper before expensive NMR validation.

References

  • National Institute of Standards and Technology (NIST). N-Ethylmorpholine IR Spectrum (Proxy for Morpholine Ring).[1][2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. Phenmetrazine (Structurally Related Analog) Compound Summary. National Library of Medicine.[2] [Link]

  • Chemistry LibreTexts. Infrared Spectra of Substituted Benzenes (Ortho/Meta/Para Distinction). [Link]

  • Martens, J., et al. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[1][5] ChemRxiv, 2020.[2] (Demonstrates IR superiority over MS for phenyl isomers). [Link]

  • SpectraBase. N-(2-Phenylethyl)-morpholine Spectrum Data.[1][2] (Comparative data for morpholine-phenyl connectivity). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-(2-Ethylphenyl)morpholine

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(2-Ethylphenyl)morpholine. While a specific Safety Data Sheet (SDS) for this compound was not located, the procedures outlined below are grounded in established principles of hazardous waste management and informed by the known hazards of the parent compound, morpholine.[1][2][3][4][5][6][7][8][9] In any laboratory setting, it is imperative to consult the manufacturer's SDS for any chemical prior to use and disposal.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on the toxicological and safety data for morpholine and related derivatives, 3-(2-Ethylphenyl)morpholine should be handled as a hazardous substance.[5]

Anticipated Hazards:

  • Corrosivity: Morpholine is known to cause severe skin burns and eye damage.[1][4][5][6] Direct contact can lead to serious, potentially permanent injury.[5][10]

  • Toxicity: Morpholine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1][3][4]

  • Flammability: Morpholine is a flammable liquid and vapor.[1][4][5] Therefore, 3-(2-Ethylphenyl)morpholine should be kept away from heat, sparks, open flames, and other ignition sources.[3][4][9]

  • Reactivity: This compound may be incompatible with strong oxidizing agents.[10] Mixing with incompatible materials can lead to dangerous reactions.[11]

Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling 3-(2-Ethylphenyl)morpholine for disposal:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye damage.[1][10]
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.To prevent skin contact, which can cause burns and toxic absorption.[6]
Body A chemically resistant lab coat or apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][9]To minimize the inhalation of potentially toxic and irritating vapors.[3][4]

Part 2: Step-by-Step Disposal Protocol

The disposal of 3-(2-Ethylphenyl)morpholine must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Waste Segregation and Container Selection
  • Designate a Hazardous Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.[11][13] The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof closure.[12][14][15]

  • Segregate Waste Streams: Do not mix 3-(2-Ethylphenyl)morpholine with other waste streams unless you have confirmed their compatibility.[11][13][14] Specifically, keep it separate from strong oxidizing agents.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(2-Ethylphenyl)morpholine."[14][15] The label should also indicate the start date of waste accumulation and the associated hazards (e.g., corrosive, toxic, flammable).[16]

Step 2: Waste Collection and Storage
  • Transferring the Waste: Carefully transfer the waste 3-(2-Ethylphenyl)morpholine into the designated hazardous waste container. Perform this transfer in a chemical fume hood to minimize inhalation exposure.[9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[14][15] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% of its capacity.[13]

  • Secondary Containment: Store the hazardous waste container in a secondary containment bin or tray.[14] This will contain any potential leaks or spills.

  • Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area.[17] The storage area should be away from heat, ignition sources, and incompatible chemicals.[1][9]

Step 3: Disposal of Empty Containers
  • Triple Rinsing: An empty container that held 3-(2-Ethylphenyl)morpholine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before it can be considered non-hazardous.[15]

  • Collecting Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[14] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Container Defacing: After triple-rinsing and air-drying, the chemical label on the container must be completely removed or defaced.[14][18]

  • Final Disposal: Once properly rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[15][18]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.[14]

  • Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup.[14] Ensure all paperwork is completed accurately.

  • Professional Disposal: The licensed waste disposal company will transport the hazardous waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may involve incineration or other approved methods.[17]

Part 3: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit with an appropriate absorbent material (e.g., sand, vermiculite).[1][6]

    • Wear the appropriate PPE during cleanup.

    • Collect the absorbed material in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[14]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][10] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[10] If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[3][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Ethylphenyl)morpholine.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_empty Empty Container Disposal start Start: Have 3-(2-Ethylphenyl)morpholine for Disposal assess_hazards Assess Hazards (Corrosive, Toxic, Flammable) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select & Label Compatible Hazardous Waste Container don_ppe->select_container transfer_waste Transfer Waste in Fume Hood select_container->transfer_waste close_container Securely Close Container transfer_waste->close_container is_container_empty Container Empty? transfer_waste->is_container_empty secondary_containment Place in Secondary Containment close_container->secondary_containment store_saa Store in Designated Satellite Accumulation Area secondary_containment->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup professional_disposal Disposal by Licensed Contractor request_pickup->professional_disposal triple_rinse Triple Rinse Container is_container_empty->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label dispose_trash Dispose of Container in Trash deface_label->dispose_trash

Caption: Disposal workflow for 3-(2-Ethylphenyl)morpholine.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
  • SAFETY DATA SHEET: Morpholin-3-one. (2016, February 4).
  • SAFETY DATA SHEET: Morpholine. (2025, April 16).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.).
  • Laboratory chemical waste. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21).
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Waste Management - Chemical Safety in Science Education. (2023, January 3).
  • Safety Data Sheet: Morpholine. (n.d.).
  • SAFETY DATA SHEET: Morpholine. (2020, March 16).
  • Safety Data Sheet: Morpholine-2,2,3,3,5,5,6,6-d8. (n.d.).
  • Material Safety Data Sheet: Morpholine. (n.d.).
  • ICSC 0302 - MORPHOLINE. (n.d.).
  • Laboratory Guide for Managing Chemical Waste. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.).
  • SAFETY DATA SHEET: Morpholine. (2010, August 6).
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22).
  • Modification of the Significant New Uses of 2-Propen-1-one, 1-(4-morpholinyl). (2011, May 13).
  • EPA Subpart P Regulations. (n.d.).

Sources

Handling

Personal protective equipment for handling 3-(2-Ethylphenyl)morpholine

The following technical guide details the personal protective equipment (PPE) and handling protocols for 3-(2-Ethylphenyl)morpholine (CAS: 100368-98-7).[1] Notice to Researchers: As a specialized heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and handling protocols for 3-(2-Ethylphenyl)morpholine (CAS: 100368-98-7).[1]

Notice to Researchers: As a specialized heterocyclic building block, specific toxicological data for this compound is limited compared to its parent structure, Morpholine. Therefore, this guide applies the Precautionary Principle , defaulting to the safety standards required for corrosive, toxic, secondary amines. You must treat this substance as a high-hazard agent capable of severe skin corrosion and rapid transdermal toxicity.

Hazard Profiling & Risk Assessment[1][2]

Before selecting PPE, we must understand the chemical behavior of the target analyte. 3-(2-Ethylphenyl)morpholine combines a lipophilic ethylphenyl group with a hydrophilic, basic morpholine ring.[1]

Property Hazard Implication
Chemical Class Secondary Amine / Morpholine Derivative
Predicted Reactivity Strong Base; Incompatible with strong acids, isocyanates, and oxidizing agents.[1]
Primary Hazards Skin Corrosion (Cat 1B): Likely causes irreversible tissue damage.Acute Toxicity (Dermal/Inhalation): High potential for absorption due to lipophilic substitution.Sensitization: Potential respiratory or skin sensitizer.[2]
Physical State Viscous liquid or low-melting solid (MW: 191.27 g/mol ).[1] Low vapor pressure does not negate inhalation risks during heating or aerosolization.
The "Trojan Horse" Effect

Unlike simple inorganic bases, the ethylphenyl moiety increases the lipid solubility of this molecule. This allows it to penetrate the stratum corneum (outer skin layer) faster than unsubstituted morpholine, potentially delivering the corrosive amine to deep tissue and the bloodstream more rapidly. Standard nitrile gloves are insufficient for prolonged contact. [1]

Part 1: Critical PPE Architecture

Effective protection relies on a "System of Barriers." Do not rely on a single layer.[3]

1. Hand Protection (The Critical Failure Point)

Morpholine derivatives are known permeators. They can swell and bypass standard laboratory nitrile gloves in minutes.

  • Primary Barrier (Splash/Touch): Nitrile (Minimum 5 mil / 0.12 mm) .

    • Usage: General handling.[4][5][6]

    • Limitation: Breakthrough time likely <15 minutes. Change immediately upon splash.

  • Secondary Barrier (Immersion/High Risk): Laminate Film (e.g., Silver Shield® / 4H®) or Butyl Rubber .

    • Requirement: Mandatory for synthesis, spill cleanup, or handling volumes >10 mL.

    • Why: Laminates provide >480 min breakthrough time against amines and aromatics.

  • Technique: Double-gloving is standard.[1] Wear 5 mil Nitrile (inner) + Laminate (if high risk) + 5 mil Nitrile (outer, for dexterity).

2. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (If hood is compromised or for spill cleanup):

    • Respirator: Full-face Air-Purifying Respirator (APR).[1]

    • Cartridge: Organic Vapor (OV) + P100 (HEPA) combination.

    • Logic: The OV protects against amine vapors; the P100 protects against aerosols if the substance is a solid or dissolved in droplets.

3. Body & Eye Defense[1][7][4][8]
  • Eyes: Chemical Splash Goggles (Indirect vented). Face shields alone are insufficient as vapors can bypass them.

  • Body: Chemically Resistant Lab Coat (e.g., Tyvek® or polypropylene). Cotton coats absorb liquids and hold corrosives against the skin.

    • Apron: Add a Butyl or Neoprene apron for bulk transfer tasks.

Part 2: PPE Selection Logic (Visualization)

The following decision tree dictates the required PPE based on your operational scale.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_S Quantity > 1g? Solid->Qty_S Qty_L Quantity > 10mL? Liquid->Qty_L Level1 Level 1: Standard Nitrile (Dbl) + Goggles + Lab Coat (In Fume Hood) Qty_S->Level1 No Level3 Level 3: Aerosol Risk Add N95 or P100 Mask (Powder Handling) Qty_S->Level3 Yes Qty_L->Level1 No Level2 Level 2: High Risk Laminate Gloves + Apron + Face Shield (In Fume Hood) Qty_L->Level2 Yes

Figure 1: PPE Decision Matrix based on physical state and quantity. Note that fume hood use is mandatory for all levels.[1]

Part 3: Operational Protocols

A. Donning Sequence (Pre-Experiment)
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Body: Don chemical-resistant lab coat. Button fully to the neck.

  • Eyes: Don splash goggles. Adjust strap for a seal tight enough to leave a temporary impression on the skin.

  • Hands:

    • Wash and dry hands.

    • Don Inner Gloves (Nitrile, extended cuff).

    • Tuck lab coat sleeves into gloves.

    • (If High Risk) Don Laminate/Butyl gloves over inner gloves.

    • Don Outer Gloves (Nitrile) to secure the cuff.

B. Safe Handling Workflow
  • Weighing: If solid, weigh inside the fume hood using a draft shield. Do not weigh on an open bench.

  • Reactions: Keep all vessels closed when not actively adding reagents. Use septa and syringes for liquid transfer to minimize open-air exposure.

  • Heating: Never heat in an open vessel. Use a reflux condenser.

C. Doffing (Removal) - The "Clean-to-Clean" Method

Contamination often occurs when removing PPE.[1]

  • Outer Gloves: Remove first. Grasp the outside of one glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel off.

  • Goggles: Handle only by the straps.

  • Coat: Unbutton with clean hands (or inner gloves if kept on). Remove without touching the outer front surface.

  • Wash: Immediately wash hands with soap and water for 60 seconds.

Part 4: Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Alert: Announce the spill. Evacuate immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Neutralize:

    • Do not use water initially (may spread the hydrophobic oil).

    • Absorb with vermiculite or dry sand .

    • For final cleaning, use a dilute acid (e.g., 5% acetic acid or citric acid) to neutralize the amine residues, followed by soap and water.

  • Disposal: Collect waste in a container labeled "Hazardous Waste - Toxic/Corrosive Organic Alkali."

First Aid (Immediate Action)[1]
  • Skin Contact: Immediate Flush. Do not waste time looking for a neutralizer. Flush with water for 15 minutes . Discard contaminated clothing immediately; do not try to wash and reuse.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[5] Time it—15 minutes feels like an eternity but is necessary to prevent corneal opacity.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (delayed pulmonary edema is a risk with amines).

References

  • National Center for Biotechnology Information (PubChem). Morpholine (Compound Summary). Retrieved from [Link]1]

  • European Chemicals Agency (ECHA). Substance Information: Morpholine - Risk Management. Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Morpholine. Retrieved from [Link]1]

Sources

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